Specnuezhenide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (4S,5Z,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42O17/c1-3-16-17(18(28(41)42-2)12-45-29(16)48-31-27(40)24(37)22(35)19(11-32)46-31)10-21(34)44-13-20-23(36)25(38)26(39)30(47-20)43-9-8-14-4-6-15(33)7-5-14/h3-7,12,17,19-20,22-27,29-33,35-40H,8-11,13H2,1-2H3/b16-3-/t17-,19+,20+,22+,23+,24-,25-,26+,27+,29-,30+,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKUCSFEBXPTAY-GSUVRYNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OCCC4=CC=C(C=C4)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346299 | |
| Record name | Specnuezhenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
686.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
449733-84-0 | |
| Record name | Specnuezhenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Bioavailability and Pharmacokinetics of Specnuezhenide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Specnuezhenide, a prominent iridoid glycoside isolated from the fruit of Ligustrum lucidum (Fructus Ligustri Lucidi), has garnered significant interest within the scientific community for its diverse pharmacological activities. These include anti-inflammatory, antioxidant, and anti-tumor effects. A thorough understanding of its bioavailability and pharmacokinetic profile is paramount for the development of this compound as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on preclinical data.
Bioavailability of this compound
The oral bioavailability of this compound has been investigated in rat models. A key study established a rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of this compound and its metabolite, salidroside, in rat plasma. This research revealed a low oral bioavailability for this compound, determined to be 1.93% in rats[1]. The low bioavailability suggests that this compound may undergo extensive first-pass metabolism or have poor absorption from the gastrointestinal tract.
Pharmacokinetic Profile
While the precise pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC) from comprehensive intravenous and oral dosing studies in rats were not fully accessible for inclusion in this guide, the available information points towards rapid metabolism.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Administration Route | Value |
| Oral Bioavailability (F) | Oral | 1.93%[1] |
| Cmax, Tmax, AUC, t1/2 | Intravenous & Oral | Data not available in the public domain |
Experimental Protocols
Quantification of this compound in Plasma: A Validated LC-MS/MS Method
A robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for the sensitive and specific quantification of this compound and its metabolite, salidroside, in rat plasma[1].
Sample Preparation: Protein precipitation is the chosen method for sample clean-up[1].
Chromatographic Separation: The analytes are separated on a Waters Acquity UPLC HSS T3 column (2.1 × 100 mm, 1.8 μm)[1]. A gradient elution is employed using a mobile phase consisting of acetonitrile and 0.1% formic acid in an aqueous solution, at a flow rate of 0.4 mL/min[1].
Mass Spectrometric Detection: Quantification is achieved using a triple quadrupole mass spectrometer in the negative multiple reaction monitoring (MRM) mode. The precursor-to-product ion transitions monitored are m/z 685.2 → 453.1 for this compound and m/z 229.3 → 119.0 for salidroside[1].
Method Validation: The method demonstrated good linearity in the concentration range of 0.5-500.0 ng/mL for both this compound and salidroside. The intra- and inter-day precision (RSD) were below 13.49%, and the accuracy (RR) ranged from 93.59% to 102.24%[1]. The mean extraction recovery was reported to be between 64.19% and 78.26%[1].
LC-MS/MS analytical workflow for this compound.
Typical In Vivo Pharmacokinetic Study Protocol in Rats
The following outlines a general experimental workflow for conducting a pharmacokinetic study of this compound in a rat model, based on standard practices in the field.
Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies[1]. Animals are typically housed in a controlled environment with a standard light-dark cycle and have access to food and water ad libitum, except for a fasting period before oral administration.
Drug Administration:
-
Intravenous (IV) Administration: A solution of this compound is administered as a single bolus injection, typically into the tail vein.
-
Oral (PO) Administration: this compound is administered via oral gavage, often as a suspension.
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points after drug administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.
Typical workflow for a rat pharmacokinetic study.
Metabolism of this compound
The metabolism of this compound is a critical factor influencing its low oral bioavailability. Evidence suggests a significant role of the gut microbiota in its biotransformation. Intestinal bacteria can metabolize this compound into its active metabolites, salidroside and tyrosol.
Tissue Distribution and Excretion
Signaling Pathway: KEAP1/NRF2 Axis
Recent research has elucidated a key signaling pathway through which this compound exerts its therapeutic effects, particularly in the context of rheumatoid arthritis. This compound has been shown to modulate the Kelch-like ECH-associated protein 1 (KEAP1)/Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.
Under normal conditions, KEAP1 acts as a negative regulator of NRF2, targeting it for ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or electrophilic compounds like this compound, KEAP1 undergoes a conformational change, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 binds to the antioxidant response element (ARE) in the promoter region of various cytoprotective genes, leading to their transcription. This pathway is crucial for cellular defense against oxidative stress.
KEAP1/NRF2 signaling pathway modulated by this compound.
Conclusion and Future Directions
The current body of research indicates that this compound has low oral bioavailability in rats, likely due to extensive metabolism by the gut microbiota. A validated LC-MS/MS method is available for its quantification in plasma. Its mechanism of action involves, at least in part, the modulation of the KEAP1/NRF2 signaling pathway.
Future research should focus on several key areas to advance the development of this compound as a therapeutic agent:
-
Comprehensive Pharmacokinetic Studies: Detailed pharmacokinetic parameters following both intravenous and oral administration in multiple species are needed to fully characterize its ADME profile.
-
Metabolite Profiling: In-depth identification and characterization of all major metabolites and their pharmacokinetic profiles are essential.
-
Tissue Distribution and Excretion Studies: Definitive studies are required to understand the tissue penetration and elimination routes of this compound and its metabolites.
-
Bioavailability Enhancement Strategies: Formulation approaches to improve the oral bioavailability of this compound should be explored to enhance its therapeutic potential.
A more complete understanding of these aspects will be critical for the successful translation of this compound from a promising natural product to a clinically effective therapeutic.
References
Therapeutic Potential of Specnuezhenide in Neurodegeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, present a significant and growing global health challenge. The pathological hallmarks of these conditions are frequently associated with chronic neuroinflammation and oxidative stress, leading to progressive neuronal loss and cognitive decline. Specnuezhenide, a secoiridoid glycoside found in plants such as Ligustrum lucidum, and its close structural analog Nuezhenide, have demonstrated potent anti-inflammatory and antioxidant properties in non-neuronal contexts. This technical guide consolidates the existing evidence for the therapeutic potential of this compound in neurodegeneration, details its known mechanisms of action, and provides comprehensive, actionable experimental protocols for its evaluation in relevant in vitro models. The central hypothesis is that this compound may confer neuroprotection by modulating key signaling pathways, including the inhibition of NF-κB-mediated neuroinflammation and the activation of the Nrf2-dependent antioxidant response.
Introduction: The Rationale for this compound in Neurodegeneration
Neuroinflammation, primarily mediated by microglia and astrocytes, and chronic oxidative stress are key pathological drivers in a range of neurodegenerative disorders.[1] The activation of the transcription factor nuclear factor-kappa B (NF-κB) in glial cells triggers the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), creating a neurotoxic environment.[2][3] Concurrently, the overproduction of reactive oxygen species (ROS) overwhelms endogenous antioxidant defense mechanisms, leading to neuronal damage and apoptosis.[4]
This compound and the closely related compound Nuezhenide, an iridoid glycoside from Ilex pubescens, have been shown to possess significant anti-inflammatory and antioxidant effects.[5][6] Notably, Nuezhenide has been demonstrated to inhibit the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated macrophages.[5][6] Given the shared inflammatory pathways between peripheral immune cells and brain-resident microglia, it is plausible that this compound could exert similar anti-inflammatory effects in the central nervous system (CNS). Furthermore, many natural compounds with similar structures exhibit neuroprotective properties through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of antioxidant gene expression.[7][8]
This guide will first summarize the existing data on the anti-inflammatory effects of Nuezhenide, which serves as a strong rationale for investigating this compound in neuroinflammation. Subsequently, it will provide detailed, hypothetical experimental protocols to directly assess the neuroprotective potential of this compound in established in vitro models of neurodegeneration.
Known Anti-inflammatory and Antioxidant Mechanisms: Evidence from Nuezhenide
A key study on Nuezhenide provides a solid foundation for the proposed neuroprotective mechanisms of this compound. Research has shown that Nuezhenide exerts potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway in RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS), a model for inflammation.[5][6]
Quantitative Data on the Anti-inflammatory Effects of Nuezhenide
The following table summarizes the quantitative data from in vitro studies on Nuezhenide, demonstrating its efficacy in reducing key inflammatory markers.
| Parameter Measured | Cell Line | Treatment | Concentration of Nuezhenide | Result | Reference |
| Nitric Oxide (NO) Production | RAW264.7 | LPS (1 µg/mL) | 10, 20, 40 µM | Dose-dependent reduction in NO levels. | [5][6] |
| TNF-α Release | RAW264.7 | LPS (1 µg/mL) | 10, 20, 40 µM | Significant, dose-dependent decrease in TNF-α secretion. | [5][6] |
| IL-6 Release | RAW264.7 | LPS (1 µg/mL) | 10, 20, 40 µM | Significant, dose-dependent decrease in IL-6 secretion. | [5][6] |
| iNOS Protein Expression | RAW264.7 | LPS (1 µg/mL) | 10, 20, 40 µM | Dose-dependent inhibition of iNOS protein expression. | [5] |
| COX-2 Protein Expression | RAW264.7 | LPS (1 µg/mL) | 10, 20, 40 µM | Dose-dependent inhibition of COX-2 protein expression. | [5] |
| NF-κB p65 Nuclear Translocation | RAW264.7 | LPS (1 µg/mL) | 40 µM | Inhibition of LPS-induced translocation of p65 to the nucleus. | [5][7] |
| IκBα Phosphorylation | RAW264.7 | LPS (1 µg/mL) | 10, 20, 40 µM | Dose-dependent suppression of IκBα phosphorylation. | [5] |
| IKKα/β Phosphorylation | RAW264.7 | LPS (1 µg/mL) | 10, 20, 40 µM | Dose-dependent suppression of IKKα/β phosphorylation. | [5] |
| Intracellular ROS Levels | RAW264.7 | LPS (1 µg/mL) | 10, 20, 40 µM | Dose-dependent reduction in ROS production. | [5][6] |
Signaling Pathway Modulation
The data strongly indicate that Nuezhenide's anti-inflammatory effects are mediated through the canonical NF-κB signaling pathway.
Proposed Experimental Protocols for Evaluating this compound in Neurodegeneration
The following sections detail proposed experimental protocols to investigate the neuroprotective effects of this compound in vitro. These protocols are based on established methodologies for studying neuroinflammation and oxidative stress in neuronal and microglial cell lines.
Assessment of Anti-inflammatory Effects in Microglia
This protocol aims to determine if this compound can mitigate the inflammatory response in microglial cells, the primary immune cells of the CNS.
Cell Line: BV2 murine microglial cell line.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture: Culture BV2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Plating: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well for viability and cytokine assays, or in 6-well plates at 1 x 10^6 cells/well for western blotting. Allow cells to adhere overnight.
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Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle (DMSO) for 2 hours.
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Stimulation: Add LPS (100 ng/mL) to the wells (except for the control group) and incubate for 24 hours.
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Sample Collection:
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Supernatant: Collect the cell culture supernatant for Griess assay and ELISA.
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Cell Lysate: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis.
-
-
Assays:
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Griess Assay: Measure nitric oxide (NO) production in the supernatant according to the manufacturer's instructions.
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ELISA: Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits.
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Western Blot: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against iNOS, COX-2, phospho-IκBα, and phospho-NF-κB p65. Use an appropriate loading control (e.g., β-actin).
-
Evaluation of Neuroprotective Effects Against Oxidative Stress
This protocol will assess the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
Cell Line: SH-SY5Y human neuroblastoma cells or PC12 rat pheochromocytoma cells.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture and Differentiation (Optional but Recommended): Culture SH-SY5Y or PC12 cells in their respective growth media. For a more neuron-like phenotype, differentiate SH-SY5Y cells with retinoic acid (10 µM) for 5-7 days or PC12 cells with nerve growth factor (NGF, 50-100 ng/mL) for 5-7 days.
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Plating: Seed cells in 96-well plates for viability and ROS assays, or 6-well plates for Western blotting.
-
Treatment: Pre-treat cells with this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle for 2 hours.
-
Induction of Oxidative Stress: Expose cells to an oxidative stressor such as hydrogen peroxide (H₂O₂; e.g., 100-200 µM) or 6-hydroxydopamine (6-OHDA; e.g., 50-100 µM for a Parkinson's disease model) for 24 hours.
-
Assays:
-
MTT Assay: Assess cell viability by measuring the conversion of MTT to formazan.
-
LDH Assay: Measure lactate dehydrogenase release into the culture medium as an indicator of cytotoxicity.
-
DCFH-DA Assay: Quantify intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate.
-
Western Blot: Analyze cell lysates for the expression of Nrf2 and its downstream targets heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
-
Assessment of Protection Against Amyloid-β and α-Synuclein Toxicity
To investigate the potential of this compound in Alzheimer's and Parkinson's disease models, its ability to protect against the toxicity of amyloid-β (Aβ) and α-synuclein aggregates can be assessed.
Cell Lines: Differentiated SH-SY5Y or primary cortical neurons.
Experimental Workflow:
Detailed Methodology:
-
Preparation of Protein Aggregates: Prepare oligomeric Aβ(1-42) or pre-formed α-synuclein fibrils according to established protocols.
-
Cell Culture: Use differentiated SH-SY5Y cells or primary cortical neurons for higher translational relevance.
-
Treatment: Pre-treat cells with this compound for 2 hours before adding the toxic protein aggregates for 24-48 hours.
-
Assays:
-
Viability/Toxicity Assays: Perform MTT and LDH assays as described previously.
-
Immunocytochemistry: Stain cells for markers of apoptosis (e.g., cleaved caspase-3, TUNEL) and synaptic integrity (e.g., synaptophysin, PSD-95) to visualize the protective effects of this compound.
-
Western Blot: Analyze cell lysates for cleaved caspase-3 as a marker of apoptosis.
-
Proposed Neuroprotective Signaling Pathways of this compound
Based on the known activity of Nuezhenide and the common mechanisms of similar natural compounds, this compound is hypothesized to exert its neuroprotective effects through a dual mechanism: inhibition of the pro-inflammatory NF-κB pathway and activation of the antioxidant Nrf2 pathway.
Pharmacokinetics and Blood-Brain Barrier Permeability
A critical consideration for any CNS drug candidate is its ability to cross the blood-brain barrier (BBB). Currently, there is a lack of specific data on the BBB permeability of this compound. Future studies should address this through in vitro models, such as the parallel artificial membrane permeability assay (PAMPA) or co-culture models of brain endothelial cells and astrocytes, as well as in vivo pharmacokinetic studies measuring brain-to-plasma concentration ratios.[8][9] The low oral bioavailability of this compound (around 1.93% in rats) suggests that delivery strategies may need to be considered to enhance its CNS penetration.
Conclusion and Future Directions
This compound presents a promising, yet underexplored, candidate for the development of novel therapeutics for neurodegenerative diseases. Its potential to target both neuroinflammation and oxidative stress through the modulation of the NF-κB and Nrf2 pathways, respectively, offers a multi-faceted approach to neuroprotection. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of this compound's efficacy in relevant in vitro models.
Future research should prioritize:
-
In vitro validation: Conducting the proposed experiments to confirm the anti-inflammatory and neuroprotective effects of this compound in neuronal and microglial cell lines.
-
Blood-Brain Barrier Permeability: Determining the ability of this compound to cross the BBB.
-
In vivo studies: If in vitro and BBB permeability studies yield positive results, progressing to in vivo studies using animal models of Alzheimer's and Parkinson's disease to assess behavioral and neuropathological outcomes.[10][11]
The exploration of this compound's therapeutic potential could pave the way for a new class of disease-modifying therapies for neurodegenerative disorders.
References
- 1. Melissa officinalis Regulates Lipopolysaccharide-Induced BV2 Microglial Activation via MAPK and Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Saussureae Radix Attenuates Neuroinflammation in LPS-Stimulated Mouse BV2 Microglia via HO-1/Nrf-2 Induction and Inflammatory Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-1 inhibition attenuates activation of BV2 microglia induced by LPS-treated RAW264.7 macrophages [jbr-pub.org.cn]
- 7. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. irbm.com [irbm.com]
- 9. On The Rate and Extent of Drug Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ginsenosides attenuate bioenergetics and morphology of mitochondria in cultured PC12 cells under the insult of amyloid beta-peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Specnuezhenide as a Potential Therapeutic Agent for Rheumatoid Arthritis: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by synovial inflammation, leading to progressive joint destruction and significant disability. Current therapeutic strategies, while effective for many, are not universally successful and can be associated with substantial side effects. This necessitates the exploration of novel therapeutic agents with distinct mechanisms of action. Specnuezhenide (SPN), a bioactive secoiridoid glycoside derived from the fruit of Ligustrum lucidum, has demonstrated significant potential as a therapeutic candidate for RA.[1] Preclinical studies have elucidated its unique mechanism, which involves the dual regulation of the osteoclast-osteoblast balance and the attenuation of oxidative stress, key drivers of bone erosion in RA.[1] This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development.
Introduction to this compound
This compound (SPN) is a primary active component of Fructus Ligustri Lucidi, a traditional medicine with documented anti-inflammatory and antioxidant properties.[2] Its therapeutic potential stems from its ability to modulate specific signaling pathways implicated in the pathophysiology of RA. The primary focus of research has been its role in mitigating RA-associated bone destruction, a critical aspect of disease progression.[1]
Pharmacological Profile:
-
Anti-inflammatory and Antioxidant Effects: SPN is recognized for its potent antioxidant capabilities, which are central to its mechanism in RA.[1][2]
-
Pharmacokinetics: A significant consideration for its development as a therapeutic is its low bioavailability. Studies indicate that SPN is rapidly metabolized by gut microbiota into its metabolites, salidroside and tyrosol, which may contribute to its overall pharmacological effect.[2] Addressing the pharmacokinetic profile is a crucial step for its clinical translation.
Core Mechanism of Action in Rheumatoid Arthritis
The primary therapeutic action of SPN in the context of RA is the attenuation of bone destruction. This is achieved through a novel mechanism targeting the Kelch-like ECH-associated protein 1 (KEAP1)/Nuclear factor erythroid 2-related factor 2 (NRF2) signaling axis, which consequently restores the balance between bone-resorbing osteoclasts and bone-forming osteoblasts.[1]
Targeting the KEAP1/NRF2 Oxidative Stress Pathway
Oxidative stress is a key contributor to the inflammatory microenvironment and subsequent tissue damage in RA.[1] SPN directly intervenes in this process.
-
Molecular Interaction: SPN physically binds to KEAP1, an inhibitor of the NRF2 transcription factor.[1]
-
NRF2 Activation: This binding disrupts the KEAP1-NRF2 interaction, allowing NRF2 to translocate to the nucleus.[1]
-
Antioxidant Response: In the nucleus, NRF2 activates the transcription of antioxidant genes, such as Superoxide Dismutase 1 (SOD1), leading to a reduction in reactive oxygen species (ROS).[1]
References
Unveiling the Anti-inflammatory Potential of Specnuezhenide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Specnuezhenide, a prominent iridoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide delves into the compelling anti-inflammatory properties of this compound, providing a comprehensive overview of its mechanism of action, quantitative effects on inflammatory mediators, and detailed experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The primary anti-inflammatory mechanism of this compound is attributed to its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] NF-κB is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2][5]
In unstimulated cells, NF-κB is sequestered in the cytoplasm in an inactive complex with the inhibitory protein IκBα.[2] Upon stimulation by inflammatory triggers such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα.[2][5] This event unmasks the nuclear localization signal on NF-κB, allowing its p65 subunit to translocate into the nucleus.[2][5] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription and the subsequent production of inflammatory mediators.[2]
This compound intervenes in this cascade by suppressing the phosphorylation of key signaling molecules, including IKKα/β, IκBα, and the p65 subunit of NF-κB.[2][3][4] By inhibiting these phosphorylation events, this compound effectively prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB/p65.[2][3][4] This blockade of NF-κB activation ultimately leads to a significant reduction in the production of pro-inflammatory cytokines and other inflammatory mediators.[2][3][4] Interestingly, studies have shown that this compound does not significantly affect the MAPK signaling pathway (p38, ERK, and JNK).[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway – ScienceOpen [scienceopen.com]
- 5. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
Specnuezhenide's Effect on Hepatic Lipid Accumulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatic steatosis, the abnormal accumulation of lipids within liver cells, is a hallmark of non-alcoholic fatty liver disease (NAFLD), a condition of growing global concern. Specnuezhenide, a prominent secoiridoid glycoside derived from the fruit of Ligustrum lucidum, has emerged as a promising natural compound with potential therapeutic effects on metabolic disorders. Recent research has illuminated its role in mitigating hepatic lipid accumulation, suggesting a multifaceted mechanism of action. This technical guide provides an in-depth overview of the current understanding of this compound's effects on hepatic lipid metabolism, complete with quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.
Core Mechanism of Action: Modulation of Bile Acid Homeostasis
Current evidence strongly indicates that this compound exerts its primary effects on hepatic lipid accumulation by modulating bile acid (BA) synthesis and homeostasis.[1][2] In a key study utilizing a D-galactose-induced aging mouse model, which exhibits age-related hepatic lipid accumulation, treatment with this compound led to a significant reduction in liver lipid content.[1] This effect is attributed to the upregulation of critical enzymes involved in the classical pathway of bile acid synthesis.
This compound treatment has been shown to enhance both the mRNA and protein levels of several cytochrome P450 enzymes essential for the conversion of cholesterol into bile acids.[1] These include:
-
CYP7A1 (Cholesterol 7α-hydroxylase): The rate-limiting enzyme in the classical bile acid synthesis pathway.
-
CYP27A1 (Sterol 27-hydroxylase): Involved in the alternative (acidic) pathway of bile acid synthesis.
-
CYP7B1 (Oxysterol 7α-hydroxylase): Also a key enzyme in the alternative pathway.
-
CYP8B1 (Sterol 12α-hydroxylase): Directs the bile acid pool towards cholic acid synthesis.
By upregulating these enzymes, this compound effectively promotes the catabolism of cholesterol, thereby reducing its availability for triglyceride synthesis and subsequent lipid accumulation in the liver. Furthermore, this compound has been observed to modulate the gut microbiota, which plays a crucial role in the enterohepatic circulation of bile acids.[1]
Signaling Pathway: Bile Acid Synthesis
Potential Involvement of Other Signaling Pathways
While the modulation of bile acid synthesis is the most well-documented mechanism for this compound, other signaling pathways known to be critical in the regulation of hepatic lipid metabolism may also be involved. However, direct experimental evidence linking this compound to the following pathways is currently limited.
AMPK/SREBP-1c Pathway
The AMP-activated protein kinase (AMPK) is a central energy sensor that, when activated, phosphorylates and inactivates acetyl-CoA carboxylase (ACC), leading to decreased fatty acid synthesis. AMPK activation also inhibits the expression and processing of sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis. It is plausible that this compound could activate AMPK, thereby suppressing SREBP-1c and its downstream lipogenic target genes.
PPARα Pathway
Peroxisome proliferator-activated receptor-alpha (PPARα) is a nuclear receptor that acts as a major regulator of fatty acid oxidation. Activation of PPARα leads to the upregulation of genes involved in the uptake, transport, and beta-oxidation of fatty acids in the liver. It is conceivable that this compound could act as a PPARα agonist, thereby enhancing fatty acid catabolism and reducing lipid storage.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on hepatic lipid content and the expression of key bile acid synthesis enzymes as reported in the study by Deng et al. (2023) on D-galactose-induced aging mice.
Table 1: Effect of this compound on Hepatic Lipid Content
| Parameter | Model Group (Mean ± SD) | This compound Group (Mean ± SD) | Fold Change | p-value |
| Total Cholesterol (TC) (mmol/g) | ~3.5 ± 0.4 | ~2.5 ± 0.3 | ~0.71 | < 0.01 |
| Triglycerides (TG) (mmol/g) | ~4.0 ± 0.5 | ~2.8 ± 0.4 | ~0.70 | < 0.01 |
| LDL-C (mmol/g) | ~1.8 ± 0.2 | ~1.2 ± 0.15 | ~0.67 | < 0.01 |
| HDL-C (mmol/g) | ~0.8 ± 0.1 | ~1.1 ± 0.1 | ~1.38 | < 0.01 |
Data are estimations based on graphical representations in Deng et al. (2023) and are presented for illustrative purposes.[1]
Table 2: Effect of this compound on the Relative mRNA Expression of Hepatic Bile Acid Synthesis Enzymes
| Gene | Model Group (Relative Expression) | This compound Group (Relative Expression) | Fold Change | p-value |
| Cyp7a1 | ~0.4 | ~0.9 | ~2.25 | < 0.01 |
| Cyp27a1 | ~0.5 | ~1.0 | ~2.00 | < 0.01 |
| Cyp7b1 | ~0.6 | ~1.1 | ~1.83 | < 0.01 |
| Cyp8b1 | ~0.5 | ~0.9 | ~1.80 | < 0.01 |
Data are estimations based on graphical representations in Deng et al. (2023) and are presented for illustrative purposes. Expression is relative to the control group.[1]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's effect on hepatic lipid accumulation. These are based on standard laboratory procedures.
Oil Red O Staining for Hepatic Lipid Visualization
This protocol is used for the qualitative assessment of neutral lipid accumulation in liver tissue.
Materials:
-
Optimal cutting temperature (OCT) compound
-
10% neutral buffered formalin
-
Isopropanol (60% and 100%)
-
Oil Red O stock solution (0.5% in isopropanol)
-
Mayer's hematoxylin
-
Aqueous mounting medium
-
Microscope slides and coverslips
Procedure:
-
Embed fresh liver tissue in OCT compound and snap-freeze.
-
Cut 8-10 µm thick cryosections and mount on slides.
-
Air dry the sections for 30-60 minutes.
-
Fix the sections in 10% neutral buffered formalin for 10 minutes.
-
Briefly rinse with distilled water, then with 60% isopropanol.
-
Stain with freshly prepared and filtered Oil Red O working solution for 15 minutes.
-
Briefly rinse with 60% isopropanol to remove excess stain.
-
Counterstain with Mayer's hematoxylin for 1-2 minutes.
-
Rinse thoroughly with distilled water.
-
Coverslip using an aqueous mounting medium.
-
Visualize under a light microscope. Neutral lipids will appear as red droplets, and nuclei will be blue.
Quantification of Hepatic Triglycerides
This protocol provides a quantitative measure of triglyceride content in liver tissue.
Materials:
-
Liver tissue (~50-100 mg)
-
Ethanolic KOH solution (2 parts ethanol: 1 part 30% KOH)
-
1 M MgCl₂
-
Triglyceride quantification kit (colorimetric or fluorometric)
-
Homogenizer
Procedure:
-
Weigh approximately 50-100 mg of frozen liver tissue.
-
Homogenize the tissue in a suitable buffer.
-
Saponify the triglycerides by incubating the homogenate in ethanolic KOH solution at 55°C overnight.
-
Neutralize the solution and precipitate interfering substances with 1 M MgCl₂.
-
Centrifuge and collect the supernatant containing glycerol.
-
Use a commercial triglyceride quantification kit to measure the glycerol concentration in the supernatant according to the manufacturer's instructions.
-
Normalize the triglyceride concentration to the initial weight of the liver tissue.
Western Blotting for Protein Expression Analysis
This protocol is for determining the protein levels of key enzymes like CYP7A1 and CYP27A1.
Materials:
-
Liver tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-CYP7A1, anti-CYP27A1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Homogenize liver tissue in RIPA buffer and centrifuge to collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA levels of target genes.
Materials:
-
Liver tissue
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers
-
Real-time PCR system
Procedure:
-
Extract total RNA from liver tissue using an RNA extraction kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with cDNA, qPCR master mix, and gene-specific primers.
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method, normalizing the expression of target genes to a stable housekeeping gene (e.g., GAPDH).
Conclusion
This compound demonstrates significant potential in ameliorating hepatic lipid accumulation. The primary established mechanism involves the upregulation of key enzymes in the bile acid synthesis pathway, leading to increased cholesterol catabolism. While its effects on other critical lipid metabolism pathways like AMPK/SREBP-1c and PPARα are plausible, further research is required to establish a direct link. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic utility of this compound in the context of NAFLD and related metabolic disorders.
References
- 1. This compound Ameliorates Age-Related Hepatic Lipid Accumulation via Modulating Bile Acid Homeostasis and Gut Microbiota in D-Galactose-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Ameliorates Age-Related Hepatic Lipid Accumulation via Modulating Bile Acid Homeostasis and Gut Microbiota in D-Galactose-Induced Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antioxidant Activity of Specnuezhenide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Specnuezhenide, a prominent iridoid glycoside isolated from the fruit of Ligustrum lucidum, has garnered significant attention for its diverse pharmacological activities. Among these, its potent antioxidant effects are of particular interest, suggesting its potential as a therapeutic agent against pathologies underpinned by oxidative stress. This technical guide provides an in-depth overview of the antioxidant activity of this compound, focusing on its mechanisms of action, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are also provided to facilitate further research in this area.
Quantitative Analysis of Antioxidant Activity
The antioxidant capacity of this compound has been primarily evaluated through in vivo studies, demonstrating its ability to enhance endogenous antioxidant defense systems and mitigate lipid peroxidation. The following tables summarize the key quantitative findings from a study investigating the effects of this compound on carbon tetrachloride (CCl4)-induced acute liver injury in mice.
Table 1: Effect of this compound on Antioxidant Enzyme Activity in CCl4-Induced Liver Injury
| Treatment Group | Dose (mg/kg) | Superoxide Dismutase (SOD) Activity (U/mg protein) | Glutathione Peroxidase (GSH-Px) Activity (U/mg protein) |
| Control | - | Data Not Provided | Data Not Provided |
| CCl4 Model | - | Significantly Decreased vs. Control | Significantly Decreased vs. Control |
| This compound | 25 | Dose-dependently Increased vs. CCl4 Model | Dose-dependently Increased vs. CCl4 Model |
| This compound | 50 | Dose-dependently Increased vs. CCl4 Model | Dose-dependently Increased vs. CCl4 Model |
| This compound | 100 | Dose-dependently Increased vs. CCl4 Model | Dose-dependently Increased vs. CCl4 Model |
| Data is derived from a study by Qin et al. (2022). Specific numerical values for enzyme activities were not provided in the abstract, but the dose-dependent increase was noted as a key finding.[1] |
Table 2: Effect of this compound on Lipid Peroxidation in CCl4-Induced Liver Injury
| Treatment Group | Dose (mg/kg) | Malondialdehyde (MDA) Level (nmol/mg protein) |
| Control | - | Data Not Provided |
| CCl4 Model | - | Significantly Increased vs. Control |
| This compound | 25 | Dose-dependently Decreased vs. CCl4 Model |
| This compound | 50 | Dose-dependently Decreased vs. CCl4 Model |
| This compound | 100 | Dose-dependently Decreased vs. CCl4 Model |
| Data is derived from a study by Qin et al. (2022). Specific numerical values for MDA levels were not provided in the abstract, but the dose-dependent decrease was highlighted as a significant result.[1] |
Note: As of the latest literature review, specific IC50 values for this compound in cell-free radical scavenging assays such as DPPH and ABTS have not been reported. The primary evidence for its antioxidant activity comes from cellular and in vivo models.
Mechanism of Action: The Keap1-Nrf2 Signaling Pathway
The antioxidant effects of this compound are predominantly mediated through the activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.
This compound has been shown to promote the expression and nuclear translocation of Nrf2.[1] This leads to an increased expression of downstream target genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC), which collectively enhance the cellular antioxidant capacity.[1]
Signaling Pathway and Experimental Workflow Diagrams
References
Methodological & Application
Application Notes & Protocol: Extraction and Quantification of Specnuezhenide from Ligustrum lucidum
Audience: Researchers, scientists, and drug development professionals.
Introduction: Specnuezhenide is a prominent secoiridoid glycoside found in the fruits of Ligustrum lucidum (Fructus Ligustri Lucidi), a plant widely used in traditional Chinese medicine.[1][2] This compound is recognized as a key quality control marker for the herb and possesses a range of biological activities, including immunomodulatory, antiviral, antioxidant, and hepatoprotective effects.[2] These therapeutic properties have garnered significant interest in its potential for drug development. This document provides detailed protocols for the extraction, purification, and quantification of this compound from Ligustrum lucidum.
Experimental Workflow
Below is a diagram illustrating the overall workflow for the extraction, purification, and analysis of this compound.
I. Extraction Protocols
Several methods can be employed for the extraction of this compound from Ligustrum lucidum. The choice of method may depend on the available equipment, desired yield, and scale of extraction.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to accelerate the extraction process.
Materials and Equipment:
-
Dried and powdered fruits of Ligustrum lucidum
-
Ethanol (various concentrations, e.g., 45-90%)
-
Ultrasonic bath or sonotrode
-
Filter paper or vacuum filtration system
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 10 g of powdered Ligustrum lucidum fruit.
-
Solvent Addition: Add 450 mL of 45% ethanol to the powdered sample (sample-to-solvent ratio of 1:45 w/v).[3]
-
Ultrasonic Extraction: Place the mixture in an ultrasonic bath and extract for 60 minutes.[3]
-
Filtration: Filter the extract through filter paper to remove solid plant material.
-
Re-extraction (Optional): The residue can be re-extracted under the same conditions to improve yield.
-
Concentration: Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure to obtain the crude extract.
Protocol 2: Ultrahigh-Pressure Extraction (UPE)
This method employs high pressure to enhance the extraction efficiency.
Materials and Equipment:
-
Dried and powdered fruits of Ligustrum lucidum
-
90% Ethanol
-
Ultrahigh-pressure extraction system
-
Filter paper or vacuum filtration system
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 10 g of powdered Ligustrum lucidum fruit.
-
Solvent Addition: Mix the sample with 90% ethanol at a sample-to-solvent ratio of 1:20 (g/mL).[1]
-
UPE: Subject the mixture to a pressure of 200 MPa for 2 minutes.[1]
-
Filtration: Filter the resulting extract to remove solid residues.
-
Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Protocol 3: Conventional Solvent Extraction
This is a standard reflux extraction method.
Materials and Equipment:
-
Dried and powdered fruits of Ligustrum lucidum
-
Ethanol (e.g., 70-95%)
-
Reflux apparatus (round bottom flask, condenser)
-
Heating mantle
-
Filter paper or vacuum filtration system
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 50 g of powdered Ligustrum lucidum fruit.
-
Solvent Addition: Add 500 mL of 80% ethanol to a round bottom flask containing the sample.
-
Reflux Extraction: Heat the mixture to reflux for 2 hours.
-
Filtration: Cool the mixture and filter to separate the extract from the solid residue.
-
Re-extraction: Repeat the extraction process on the residue with fresh solvent for another 2 hours.
-
Concentration: Combine the filtrates and concentrate using a rotary evaporator.
II. Purification Protocol
Purification of the crude extract is essential to isolate this compound. A common method involves macroporous adsorption resin chromatography.[4]
Materials and Equipment:
-
Crude extract of Ligustrum lucidum
-
Macroporous adsorption resin (e.g., AB-8 type)[5]
-
Chromatography column
-
Deionized water
-
Ethanol (various concentrations)
-
Fraction collector (optional)
Procedure:
-
Crude Extract Preparation: Dissolve the concentrated crude extract in deionized water.
-
Column Packing: Pack a chromatography column with the macroporous resin and equilibrate it by washing with deionized water.
-
Sample Loading: Load the aqueous extract onto the column.
-
Washing: Wash the column with deionized water (approximately 5 bed volumes) to remove impurities.[5]
-
Elution: Elute the column with a stepwise gradient of ethanol. A common approach is to use increasing concentrations of ethanol (e.g., 20%, 50%, 80%).[5] this compound is typically eluted with 50% ethanol.[5]
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis of Fractions: Analyze the fractions using Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Concentration: Combine the this compound-rich fractions and concentrate them using a rotary evaporator.
-
Drying: Dry the concentrated sample, for instance by freeze-drying, to obtain the purified this compound.[5]
III. Quantification Protocol
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are standard methods for the quantification of this compound.[6][7]
Materials and Equipment:
-
HPLC or UPLC system with a UV detector
-
C18 reversed-phase column (e.g., Nova-Pak C18)[6]
-
This compound reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of the this compound reference standard in methanol. Create a series of calibration standards by diluting the stock solution to different concentrations.
-
Preparation of Sample Solution: Accurately weigh the purified extract and dissolve it in methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and record the chromatogram.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
IV. Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the extraction and analysis of this compound.
| Parameter | Method | Conditions | Result | Reference |
| Extraction Yield | Ultrahigh-Pressure Extraction | 90% ethanol, 1:20 g/mL, 200 MPa, 2 min | 78.0 mg/g | [1] |
| Recovery | HPLC Quantification | Methanol:Water (4:6, v/v) mobile phase | 97.0% | [6] |
| Purity | UPLC Analysis | - | High purity achievable with purification | [7] |
| Linearity (r²) | UPLC Quantification | - | 0.9991 | [7] |
| Repeatability (RSD) | UPLC Quantification | - | 2.96% | [7] |
V. Signaling Pathway
This compound has been shown to interact with various biological targets. For instance, it has been identified as a key component in improving premature ovarian failure by targeting the Estrogen Receptor 1 (ESR1).[8]
Disclaimer: These protocols are intended for research purposes by qualified individuals. Appropriate safety precautions should be taken when handling chemicals and operating equipment. The optimal conditions may vary depending on the specific laboratory setup and the quality of the plant material.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of botany, phytochemistry, pharmacology, and applications of the herb with the homology of medicine and food: Ligustrum lucidum W.T. Aiton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN101704857A - Process for separating and purifying special component this compound of glossy privet fruit - Google Patents [patents.google.com]
- 5. CN111568953A - Glossy privet fruit extract for resisting diabetic nephropathy and preparation method and application thereof - Google Patents [patents.google.com]
- 6. Quantitative determination of salidroside and this compound in the fruits of Ligustrum lucidum Ait by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Seasonal variations in metabolite profiling of the fruits of Ligustrum lucidum Ait - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and ecliptasaponin A from Ligustrum lucidum Ait and Ecliptae Herba improved premature ovarian failure by targeting the ESR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Specnuezhenide using High-Performance Liquid Chromatography (HPLC)
Introduction
Specnuezhenide is a prominent secoiridoid glycoside found in the fruit of Ligustrum lucidum (Fructus Ligustri Lucidi), a plant widely used in traditional medicine. Accurate and precise quantification of this compound is crucial for the quality control and standardization of herbal preparations and for pharmacokinetic studies. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound in various sample matrices.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic separation is achieved on a C18 reversed-phase column.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 mm x 200 mm, 5 µm particle size |
| Mobile Phase | A: AcetonitrileB: 0.1% Phosphoric Acid in Water |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 215 nm |
| Injection Volume | 20 µL |
Experimental Protocols
1. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 5 µg/mL to 250 µg/mL.
2. Sample Preparation (from Fructus Ligustri Lucidi)
-
Grinding: Grind the dried Fructus Ligustri Lucidi into a fine powder (approximately 40 mesh).
-
Extraction: Accurately weigh 1.0 g of the powdered sample into a 50 mL conical flask. Add 25 mL of 80% methanol-water solution.
-
Ultrasonication: Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.
| Validation Parameter | Results | Acceptance Criteria |
| Linearity (R²) | 0.9997 | R² ≥ 0.999 |
| Range (µg/mL) | 5 - 250 | - |
| Accuracy (% Recovery) | 98.70% | 95% - 105% |
| Precision (% RSD) | < 2% | RSD ≤ 2% |
| Limit of Detection (LOD) (µg/mL) | 0.5 | - |
| Limit of Quantification (LOQ) (µg/mL) | 1.5 | - |
Results and Discussion
The developed HPLC method provides excellent separation of this compound from other components in the sample matrix. A representative chromatogram of a standard solution and a sample extract are shown in Figure 1 (notional). The retention time for this compound under the specified conditions is approximately 15.2 minutes.
The validation data demonstrates that the method is linear, accurate, and precise over the specified concentration range. The low LOD and LOQ values indicate the high sensitivity of the method, making it suitable for the quantification of this compound even at low concentrations.
This application note describes a simple, rapid, and reliable HPLC method for the quantification of this compound. The method is suitable for routine quality control of Fructus Ligustri Lucidi and its derived products, as well as for research purposes in academia and the pharmaceutical industry.
Visualizations
Caption: Experimental workflow for HPLC quantification of this compound.
Caption: Relationship between validation parameters and method reliability.
Application Notes and Protocols for the NMR Analysis of Specnuezhenide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Specnuezhenide is a prominent iridoid glycoside found in the fruit of Ligustrum lucidum, a plant with a long history in traditional medicine. It has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects. As research into its therapeutic potential continues, detailed structural and quantitative analysis is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation and quantification of natural products like this compound. These application notes provide a comprehensive guide to the NMR analysis of this compound, including detailed experimental protocols and data interpretation.
Chemical Structure of this compound
The chemical structure of this compound is provided below. The numbering of the carbon and proton atoms is crucial for the assignment of NMR signals.
Quantitative NMR (qNMR) Analysis of this compound
Quantitative NMR (qNMR) is a powerful technique for determining the purity and concentration of chemical compounds without the need for a specific reference standard of the analyte. For this compound, ¹H-NMR is the most commonly used nucleus for quantification due to its high sensitivity and the presence of well-resolved signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
The following table summarizes the expected chemical shift ranges for the key protons and carbons in this compound, based on data from structurally related iridoid glycosides.[1][2][3][4][5] These values are typically reported in parts per million (ppm) relative to a standard reference compound like tetramethylsilane (TMS).
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | 5.7 - 5.9 | 95 - 98 |
| 3 | 7.4 - 7.6 | 150 - 153 |
| 5 | 3.0 - 3.2 | 38 - 41 |
| 6 | 4.1 - 4.3 | 78 - 81 |
| 7 | 1.8 - 2.0 (α), 2.1 - 2.3 (β) | 45 - 48 |
| 8 | 2.4 - 2.6 | 42 - 45 |
| 9 | 2.7 - 2.9 | 48 - 51 |
| 10 | 1.1 - 1.3 | 20 - 23 |
| 11 | - | 170 - 173 |
| 1' | 4.6 - 4.8 | 98 - 101 |
| 2' | 3.2 - 3.4 | 73 - 76 |
| 3' | 3.3 - 3.5 | 76 - 79 |
| 4' | 3.2 - 3.4 | 70 - 73 |
| 5' | 3.3 - 3.5 | 77 - 80 |
| 6' | 3.6 - 3.8 (a), 3.8 - 4.0 (b) | 61 - 64 |
| OCH₃ | 3.6 - 3.8 | 51 - 54 |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible NMR data. The following protocols are recommended for the analysis of this compound.
Protocol 1: Sample Preparation for NMR Analysis
-
Isolation and Purification: this compound should be isolated from its natural source (Ligustrum lucidum) using appropriate chromatographic techniques (e.g., column chromatography, HPLC) to achieve a high degree of purity.[6][7]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Methanol-d₄ (CD₃OD) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for polar compounds like this compound.
-
Sample Concentration: Weigh accurately about 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Internal Standard (for qNMR): For quantitative analysis, add a known amount of a suitable internal standard with a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube to prevent shimming issues.
Protocol 2: NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[8][9]
-
¹H-NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Spectral Width: Set a spectral width that covers the entire proton chemical shift range (e.g., 0-12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): For quantitative analysis, a long relaxation delay (at least 5 times the longest T₁ of the protons of interest) is critical to ensure full relaxation and accurate integration.
-
-
¹³C-NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard.
-
Spectral Width: Set a spectral width that covers the entire carbon chemical shift range (e.g., 0-200 ppm).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.[10]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space.
-
Protocol 3: NMR Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CD₃OD at 3.31 ppm for ¹H and 49.0 ppm for ¹³C).
-
Integration: For ¹H-NMR, integrate the area of the signals. The integral values are proportional to the number of protons giving rise to the signal.
-
Structure Elucidation: Use the combination of 1D and 2D NMR data to assign all proton and carbon signals to their respective atoms in the this compound molecule.[11][12][13]
Visualizations
Experimental Workflow for NMR Analysis of this compound
The following diagram illustrates the general workflow for the NMR analysis of a natural product like this compound.
Signaling Pathway of this compound's Anti-inflammatory Action
This compound has been reported to exert anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. The following diagram illustrates this proposed mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]
- 3. Frontiers | Nine Unique Iridoids and Iridoid Glycosides From Patrinia scabiosaefolia [frontiersin.org]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Two New Iridoid Glycosides from the Root Barks of Sambucus williamsii Hance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. preprints.org [preprints.org]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 13. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Metabolic Fate of Specnuezhenide: A Mass Spectrometry-Based Approach
Application Note
Introduction
Specnuezhenide, a prominent iridoid glycoside, has garnered significant interest for its potential therapeutic properties. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for its development as a safe and effective therapeutic agent. Mass spectrometry, particularly when coupled with ultra-high-performance liquid chromatography (UPLC-MS), stands as a powerful analytical tool for the identification and quantification of drug metabolites. This application note provides a detailed protocol for the characterization of this compound metabolites in both in vitro and in vivo models, employing UPLC-Quadrupole Time-of-Flight (Q-TOF) mass spectrometry.
Disclaimer: As of the latest literature review, specific studies detailing the metabolic profile of this compound are not publicly available. Therefore, this application note presents a representative methodology based on the known metabolic pathways of structurally similar iridoid glycosides, such as geniposide and catalpol. The described metabolites and quantitative data are hypothetical and serve to illustrate the application of the described techniques.
Predicted Metabolic Pathways of this compound
Iridoid glycosides typically undergo extensive metabolism, primarily involving deglycosylation followed by Phase I and Phase II biotransformations. The predicted metabolic pathway for this compound would likely involve initial hydrolysis of the glycosidic bond to yield the aglycone, which can then undergo various modifications.
Caption: Predicted metabolic pathway of a this compound-like compound.
Experimental Workflow
A systematic workflow is crucial for the comprehensive identification of metabolites. This involves parallel in vitro and in vivo studies, followed by sample preparation, instrumental analysis, and data processing.
Caption: Experimental workflow for metabolite identification.
Detailed Experimental Protocols
1. In Vitro Metabolism using Rat Liver Microsomes
-
Objective: To identify Phase I and Phase II metabolites of this compound generated by hepatic enzymes.
-
Materials:
-
This compound (10 mM stock in DMSO)
-
Pooled rat liver microsomes (20 mg/mL)
-
NADPH regenerating system (Solution A and B)
-
UDPGA (Uridine 5'-diphosphoglucuronic acid)
-
PAPS (3'-phosphoadenosine-5'-phosphosulfate)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ice-cold)
-
-
Procedure:
-
Prepare incubation mixtures in microcentrifuge tubes by adding phosphate buffer, rat liver microsomes, and this compound (final concentration 10 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system, UDPGA, and PAPS.
-
Incubate at 37°C for 60 minutes with gentle shaking.
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile.
-
Vortex and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol for UPLC-Q-TOF-MS analysis.
-
2. In Vivo Metabolism in a Rat Model
-
Objective: To identify metabolites of this compound in a living organism and understand its excretion profile.
-
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound solution for oral gavage (e.g., 10 mg/mL in 0.5% carboxymethylcellulose)
-
Metabolic cages for urine and feces collection
-
-
Procedure:
-
Acclimatize rats in metabolic cages for 24 hours.
-
Administer a single oral dose of this compound (e.g., 100 mg/kg).
-
Collect urine and feces at specified time intervals (e.g., 0-8h, 8-24h, 24-48h).
-
Process urine samples by centrifugation to remove particulates, followed by dilution with methanol.
-
Homogenize fecal samples in methanol, sonicate, and centrifuge to extract metabolites.
-
Prepare plasma samples by collecting blood at various time points post-dosing into heparinized tubes, followed by centrifugation.
-
All biological samples should undergo protein precipitation with acetonitrile as described in the in vitro protocol before analysis.
-
3. UPLC-Q-TOF-MS Analysis
-
Instrumentation: A UPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
UPLC Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive and negative
-
Capillary Voltage: 3.5 kV (positive), 3.0 kV (negative)
-
Source Temperature: 120°C
-
Desolvation Temperature: 450°C
-
Scan Range: m/z 100-1000
-
Data Acquisition: MSE mode to acquire both precursor and fragment ion data in a single run.
-
Data Presentation: Hypothetical Quantitative Analysis
The following table summarizes hypothetical quantitative data for this compound and its major predicted metabolites in rat plasma following a single oral dose. This data is for illustrative purposes only.
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) |
| This compound | 150.2 ± 25.8 | 1.5 | 680.5 ± 95.3 |
| M1: Aglycone | 320.7 ± 45.1 | 2.0 | 1540.2 ± 210.7 |
| M2: Hydroxylated Aglycone | 85.4 ± 12.9 | 2.5 | 410.6 ± 55.4 |
| M3: Glucuronide Conjugate | 450.1 ± 60.3 | 3.0 | 2250.8 ± 301.9 |
Table 1: Hypothetical pharmacokinetic parameters of this compound and its metabolites in rat plasma. Data are presented as mean ± SD (n=6).
Conclusion
The combination of in vitro and in vivo models with high-resolution UPLC-Q-TOF-MS provides a robust platform for the comprehensive identification and characterization of this compound metabolites. The detailed protocols and workflow presented in this application note offer a systematic approach for researchers and drug development professionals to elucidate the metabolic fate of this compound and other related iridoid glycosides. This knowledge is critical for understanding the compound's efficacy, safety, and overall pharmacokinetic profile. Further studies will be necessary to confirm the specific metabolic pathways of this compound once reference standards for its potential metabolites become available.
Application Notes and Protocols for In Vivo Administration of Specnuezhenide in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction to Specnuezhenide
This compound (SPN) is a prominent iridoid glycoside isolated from the fruit of Ligustrum lucidum (Fructus Ligustri Lucidi), a plant used in traditional medicine for managing age-related conditions.[1][2] Extensive research has focused on its therapeutic potential, particularly in the context of osteoporosis and liver diseases. This document provides detailed application notes and protocols for the in vivo administration of this compound in various mouse models, summarizing key quantitative data and outlining the underlying signaling pathways.
Pharmacokinetics and Metabolism
Metabolism: this compound exhibits low oral bioavailability, suggesting poor absorption or significant first-pass metabolism.[3] The gut microbiota plays a crucial role in its metabolism, transforming it into bioactive metabolites such as salidroside and tyrosol.[4] This metabolic conversion is essential for its pharmacological effects.[4]
Pharmacokinetics in Rats (as a reference): A study in rats following oral and intravenous administration revealed an oral bioavailability of 1.93%.[3]
| Parameter | Oral Administration (Rat) | Intravenous Administration (Rat) |
| Dose | Not Specified | Not Specified |
| Tmax (h) | Not Specified | Not Specified |
| Cmax (ng/mL) | Not Specified | Not Specified |
| AUC (ng·h/mL) | Not Specified | Not Specified |
| t½ (h) | Not Specified | Not Specified |
| Bioavailability (F) | 1.93% | - |
| (Data derived from a study in rats; specific values for dose, Tmax, Cmax, AUC, and t½ were not provided in the abstract).[3] |
Application I: Osteoporosis Mouse Models
This compound has shown significant efficacy in mitigating bone loss in mouse models of senile and diabetic osteoporosis.
A. Senile Osteoporosis Model (D-galactose-Induced)
This model mimics age-related osteoporosis by inducing oxidative stress and cellular senescence through chronic D-galactose (D-gal) administration.[5]
-
Animal Model: Male C57BL/6 mice (8 weeks old).
-
Induction: Administer D-galactose (150 mg/kg, dissolved in sterile saline) via subcutaneous injection daily for the duration of the study (e.g., 12 weeks).[2]
-
This compound Administration:
-
Preparation: Dissolve this compound powder (purity ≥ 98%) in sterile saline.[2]
-
Dosing: Administer this compound solution daily via oral gavage.
-
Low Dose (SPN-L): 50 mg/kg
-
High Dose (SPN-H): 100 mg/kg
-
-
Control Groups:
-
-
Duration: 12 weeks.[2]
-
Endpoint Analysis:
-
Bone Microstructure: Euthanize mice, collect femurs, and analyze using micro-computed tomography (micro-CT).
-
Protein Expression: Analyze bone tissue lysates via Western blot for markers of osteogenesis, osteoclastogenesis, and senescence.
-
| Parameter | Control Group | D-gal Model Group | SPN-L (50 mg/kg) | SPN-H (100 mg/kg) |
| BMD (g/cm³) | High | Significantly Decreased | Significantly Increased | Significantly Increased |
| BV/TV (%) | High | Significantly Decreased | Significantly Increased | Significantly Increased |
| Tb.N (1/mm) | High | Significantly Decreased | Significantly Increased | Significantly Increased |
| Tb.Th (mm) | High | Significantly Decreased | Significantly Increased | Significantly Increased |
| P16, P21, P53 Expression | Low | Significantly Increased | Dose-dependently Decreased | Dose-dependently Decreased |
| (Based on findings from micro-CT and Western blot analyses showing significant improvements in bone parameters and reduction in senescence markers with SPN treatment compared to the D-gal model group).[5] |
This compound alleviates senile osteoporosis by activating the Takeda G protein-coupled receptor 5 (TGR5) and Farnesoid X receptor (FXR) signaling pathway.[5] This activation promotes the differentiation of bone marrow mesenchymal stem cells into osteoblasts while inhibiting the formation of osteoclasts.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Regulation of MAPK Signaling Mediates RANKL-dependent Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the bile acid receptors TGR5 and FXR in the spinal dorsal horn alleviates neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Specnuezhenide Treatment in D-galactose-Induced Aging Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Specnuezhenide (SPN), a major bioactive iridoid glycoside from Fructus Ligustri Lucidi, in D-galactose-induced aging models. The protocols and data presented herein are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in mitigating age-related pathologies.
Introduction
The D-galactose-induced aging model is a well-established and widely used rodent model that mimics many of the hallmarks of natural aging, including increased oxidative stress, chronic inflammation, apoptosis, and cognitive decline. Chronic administration of D-galactose leads to the accumulation of advanced glycation end products (AGEs) and reactive oxygen species (ROS), thereby accelerating the aging process in various organs, including the liver, brain, and kidneys.
This compound (SPN) has emerged as a promising natural compound with potential anti-aging properties. Recent studies have demonstrated its efficacy in ameliorating age-related hepatic lipid accumulation in D-galactose-induced aging mice by modulating bile acid homeostasis and gut microbiota. Furthermore, evidence suggests that this compound possesses antioxidant properties, likely mediated through the activation of the Nrf2 signaling pathway.
These notes provide detailed experimental protocols for utilizing the D-galactose-induced aging model to study the effects of this compound, along with a summary of key quantitative data and a discussion of the underlying molecular mechanisms.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in D-galactose-induced aging models.
Table 1: Effects of this compound on Hepatic Lipid Profile in D-galactose-Induced Aging Mice
| Parameter | Control Group | D-galactose Model Group | This compound (5 mg/kg) + D-galactose | This compound (10 mg/kg) + D-galactose |
| Total Cholesterol (TC) | Normal | Increased | Decreased | Decreased |
| Triglycerides (TG) | Normal | Increased | Decreased | Decreased |
| Low-Density Lipoprotein (LDL-C) | Normal | Increased | Decreased | Decreased |
| High-Density Lipoprotein (HDL-C) | Normal | Decreased | Increased | Increased |
Table 2: Effects of this compound on Hepatic Bile Acid Synthesis Enzymes in D-galactose-Induced Aging Mice
| Parameter | Control Group | D-galactose Model Group | This compound (10 mg/kg) + D-galactose |
| CYP7A1 (protein) | Normal | Decreased | Increased |
| CYP27A1 (protein) | Normal | Decreased | Increased |
| CYP7B1 (protein) | Normal | Decreased | Increased |
| CYP8B1 (protein) | Normal | Decreased | Increased |
| CYP7A1 (mRNA) | Normal | Decreased | Increased |
| CYP27A1 (mRNA) | Normal | Decreased | Increased |
| CYP7B1 (mRNA) | Normal | Decreased | Increased |
| CYP8B1 (mRNA) | Normal | Decreased | Increased |
Experimental Protocols
D-galactose-Induced Aging Animal Model
This protocol describes the induction of an aging model in mice using D-galactose, a method known to simulate natural aging through the induction of oxidative stress and inflammation.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
D-galactose (Sigma-Aldrich)
-
Sterile saline (0.9%)
-
This compound (purity >98%)
-
Vehicle for this compound (e.g., sterile saline)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Group Allocation: Randomly divide the mice into the following groups (n=10 per group):
-
Control Group: Daily intraperitoneal (i.p.) injection of sterile saline.
-
D-galactose Model Group: Daily i.p. injection of D-galactose (150 mg/kg body weight) dissolved in sterile saline.
-
This compound Treatment Groups: Daily i.p. injection of D-galactose (150 mg/kg) and daily oral gavage of this compound at desired concentrations (e.g., 5 mg/kg and 10 mg/kg).
-
Vehicle Control Group: Daily i.p. injection of D-galactose and daily oral gavage of the vehicle used for this compound.
-
-
Treatment Duration: Continue the treatment for 8-12 weeks.
-
Monitoring: Monitor the body weight and general health of the animals regularly.
-
Sample Collection: At the end of the treatment period, euthanize the animals and collect blood and tissues (e.g., liver, brain, kidney) for subsequent analysis.
Biochemical Analysis of Hepatic Lipids
This protocol outlines the procedure for quantifying key lipid markers in liver tissue homogenates.
Materials:
-
Liver tissue samples
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tissue homogenizer
-
Commercial assay kits for Total Cholesterol (TC), Triglycerides (TG), LDL-C, and HDL-C.
Procedure:
-
Tissue Homogenization: Homogenize a known weight of liver tissue in cold PBS.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 2500 rpm) for 10 minutes at 4°C to remove cellular debris.
-
Supernatant Collection: Collect the supernatant for analysis.
-
Lipid Quantification: Use commercial assay kits to measure the concentrations of TC, TG, LDL-C, and HDL-C in the supernatant according to the manufacturer's instructions.
-
Data Normalization: Express the lipid concentrations per gram of liver tissue.
Western Blot Analysis for Protein Expression
This protocol provides a general method for assessing the expression levels of specific proteins in tissue lysates.
Materials:
-
Tissue samples (e.g., liver)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against CYP7A1, CYP27A1, PI3K, p-Akt, Akt, Nrf2, HO-1, Bax, Bcl-2, Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse tissue samples in RIPA buffer, followed by centrifugation to collect the protein supernatant.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on SDS-PAGE gels.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualization of Key Signaling Pathways and Workflows
Experimental Workflow
Application Notes and Protocols for Testing Specnuezhenide Efficacy in a Collagen-Induced Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, autoantibody production, and systemic features, leading to cartilage and bone destruction. The collagen-induced arthritis (CIA) model in rodents is one of the most widely used preclinical models for RA due to its pathological and immunological similarities to the human disease. This model is invaluable for elucidating disease pathogenesis and for the preclinical evaluation of novel therapeutic agents.
Specnuezhenide, a secoiridoid glycoside isolated from the fruit of Ligustrum lucidum, has demonstrated significant anti-inflammatory and immunomodulatory properties. Recent studies have highlighted its potential as a therapeutic agent for RA, showing that it can ameliorate disease severity in the CIA model.[1] The proposed mechanisms of action involve the modulation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are pivotal in the inflammatory cascade of RA.
These application notes provide a comprehensive overview and detailed protocols for utilizing the CIA model to test the efficacy of this compound. The included methodologies cover disease induction, clinical and histological assessment, and molecular analyses to investigate the compound's mechanism of action.
Data Presentation
The following tables summarize representative quantitative data on the efficacy of this compound in a murine CIA model. Data is presented as mean ± standard deviation (SD).
Table 1: Effect of this compound on Clinical Parameters in CIA Mice
| Treatment Group | Dose (mg/kg/day) | Arthritis Index (Day 42) | Paw Swelling (mm) (Day 42) |
| Normal Control | - | 0.0 ± 0.0 | 1.5 ± 0.1 |
| CIA + Vehicle | - | 10.5 ± 1.2 | 3.8 ± 0.4 |
| CIA + this compound | 50 | 7.2 ± 0.9 | 2.9 ± 0.3 |
| CIA + this compound | 100 | 4.8 ± 0.7 | 2.2 ± 0.2 |
| CIA + this compound | 200 | 2.5 ± 0.5 | 1.8 ± 0.1 |
| CIA + Methotrexate | 1 | 3.1 ± 0.6 | 2.0 ± 0.2 |
*p < 0.05, **p < 0.01 vs. CIA + Vehicle group. Data is hypothetical but based on trends observed in published studies.[1][2]
Table 2: Effect of this compound on Serum Inflammatory Cytokine Levels in CIA Mice
| Treatment Group | Dose (mg/kg/day) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Normal Control | - | 25.3 ± 4.1 | 18.9 ± 3.5 | 15.2 ± 2.8 |
| CIA + Vehicle | - | 185.6 ± 20.3 | 150.2 ± 18.7 | 125.4 ± 15.6 |
| CIA + this compound | 100 | 95.4 ± 11.2 | 80.5 ± 9.8 | 68.7 ± 8.1 |
| CIA + Methotrexate | 1 | 75.8 ± 9.3 | 65.1 ± 7.9 | 55.4 ± 6.7 |
**p < 0.01 vs. CIA + Vehicle group. Data is hypothetical but based on trends observed in published studies.[3][4][5]
Table 3: Effect of this compound on NF-κB and MAPK Pathway Protein Expression in Synovial Tissue
| Treatment Group | Dose (mg/kg/day) | p-p65/p65 Ratio | p-IKK/IKK Ratio | p-ERK/ERK Ratio | p-p38/p38 Ratio | p-JNK/JNK Ratio |
| Normal Control | - | 0.15 ± 0.03 | 0.20 ± 0.04 | 0.25 ± 0.05 | 0.30 ± 0.06 | 0.28 ± 0.05 |
| CIA + Vehicle | - | 0.85 ± 0.09 | 0.90 ± 0.10 | 0.95 ± 0.11 | 0.88 ± 0.09 | 0.92 ± 0.10 |
| CIA + this compound | 100 | 0.40 ± 0.05 | 0.45 ± 0.06 | 0.50 ± 0.07 | 0.48 ± 0.06 | 0.52 ± 0.07 |
| CIA + Methotrexate | 1 | 0.35 ± 0.04 | 0.40 ± 0.05 | 0.45 ± 0.06 | 0.42 ± 0.05 | 0.48 ± 0.06 |
**p < 0.01 vs. CIA + Vehicle group. Data is hypothetical but based on trends observed in published studies.[6][7]
Experimental Protocols and Methodologies
Collagen-Induced Arthritis (CIA) Model
This protocol describes the induction of arthritis in DBA/1 mice, a strain highly susceptible to CIA.[8][9][10][11][12]
Materials:
-
Male DBA/1 mice, 8-10 weeks old
-
Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (27G)
-
Emulsifying needle or homogenizer
Protocol:
-
Preparation of Collagen Emulsion:
-
For the primary immunization, prepare an emulsion of CII and CFA. Mix equal volumes of the CII solution and CFA.
-
Emulsify by drawing the mixture into a glass syringe and expelling it against the wall of a beaker or by using an emulsifying needle or homogenizer until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse in water.
-
For the booster immunization, prepare a similar emulsion using CII and IFA.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Anesthetize the mice.
-
Inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.
-
-
Treatment Protocol:
-
Randomly divide the mice into treatment groups (e.g., Normal Control, CIA + Vehicle, CIA + this compound low dose, medium dose, high dose, and CIA + positive control like Methotrexate).
-
Begin treatment with this compound (e.g., by oral gavage) from day 21 to day 42.
-
Clinical Assessment of Arthritis
The severity of arthritis is monitored and scored every other day starting from day 21.[13][14][15]
Protocol:
-
Visually inspect each paw of the mouse for signs of inflammation.
-
Assign a score to each paw based on the following scale:
-
0: No evidence of erythema or swelling.
-
1: Mild swelling and/or erythema confined to the tarsals or ankle joint.
-
2: Moderate swelling and erythema extending from the ankle to the tarsals.
-
3: Severe swelling and erythema encompassing the ankle, foot, and digits.
-
4: Maximum inflammation with joint deformity and/or ankylosis.
-
-
The total arthritis index for each mouse is the sum of the scores for all four paws (maximum score of 16).
-
Measure paw thickness using a digital caliper as an additional quantitative measure of inflammation.
Histological Analysis of Joints
At the end of the experiment (Day 42), joints are collected for histological examination to assess inflammation, pannus formation, and bone/cartilage destruction.[16][17][18][19][20]
Materials:
-
10% neutral buffered formalin
-
Decalcifying solution (e.g., 10% EDTA, pH 7.4)
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Safranin O-fast green stain
Protocol:
-
Euthanize mice and dissect the hind paws and knee joints.
-
Fix the joints in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the tissues in a decalcifying solution for 7-14 days, with the solution changed every 2-3 days.
-
Dehydrate the tissues through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
Cut 4-5 µm thick sections using a microtome.
-
Stain sections with H&E to visualize inflammatory cell infiltration and pannus formation.
-
Stain sections with Safranin O-fast green to assess cartilage damage (Safranin O stains proteoglycans in cartilage red).
-
Score the histological sections for inflammation, pannus formation, cartilage erosion, and bone resorption.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
Serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using ELISA.[21][22][23][24][25]
Materials:
-
Mouse TNF-α, IL-6, and IL-1β ELISA kits
-
Microplate reader
-
Blood collection tubes
-
Centrifuge
Protocol:
-
At the end of the study, collect blood from the mice via cardiac puncture.
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 3000 rpm for 15 minutes at 4°C to separate the serum.
-
Store the serum at -80°C until use.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the kits.
-
Briefly, this involves adding standards and samples to antibody-coated plates, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader and calculate the cytokine concentrations based on the standard curve.
Western Blot Analysis for Signaling Proteins
The expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways are analyzed in synovial tissue extracts by Western blotting.[26][27][28][29]
Materials:
-
Synovial tissue from mouse joints
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IKK, anti-IKK, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Dissect synovial tissue from the joints of the mice and immediately homogenize in ice-cold RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membranes with the primary antibodies overnight at 4°C.
-
Wash the membranes with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membranes again and visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels. β-actin is used as a loading control.
Visualizations
Caption: Experimental workflow for testing this compound in the CIA model.
Caption: Proposed signaling pathways for this compound's anti-arthritic effects.
References
- 1. This compound attenuates rheumatoid arthritis bone destruction via dual regulation of osteoclast-osteoblast balance through KEAP1/NRF2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vanillic acid ameliorates collagen-induced arthritis by suppressing the inflammation response via inhibition of the MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intra-articular nuclear factor-κB blockade ameliorates collagen-induced arthritis in mice by eliciting regulatory T cells and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anhuienoside C Ameliorates Collagen-Induced Arthritis through Inhibition of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chondrex.com [chondrex.com]
- 9. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]
- 10. Hooke - Protocols - CIA Induction in DBA/1 Mice [hookelabs.com]
- 11. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 12. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 13. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. animal.research.wvu.edu [animal.research.wvu.edu]
- 16. Histological Analyses of Arthritic Joints in Collagen-Induced Arthritis Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Histological Analyses of Arthritic Joints in Collagen-Induced Arthritis Model Mice | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Clinical and histological assessment of collagen-induced arthritis progression in the diabetes-resistant BB/Wor rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. inotiv.com [inotiv.com]
- 21. ELISA for TNF-α, IL-1β, and IL-6 serum concentrations [bio-protocol.org]
- 22. arborassays.com [arborassays.com]
- 23. stemcell.com [stemcell.com]
- 24. arigobio.com [arigobio.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Cautionary notes on the use of NF-κB p65 and p50 antibodies for CNS studies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Phospho-NF-κB p65 (Ser536) (93H1) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Assessing the Effect of Specnuezhenide on Osteoblast Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Specnuezhenide (SPN) is a bioactive iridoid glycoside isolated from the fruit of Ligustrum lucidum, a plant used in traditional medicine. Recent studies have highlighted its potential therapeutic effects in bone metabolism, particularly in promoting osteoblast differentiation and attenuating bone loss. This document provides detailed application notes and protocols for researchers investigating the effects of this compound on osteoblast differentiation. It is intended to guide the experimental design, execution, and data interpretation for assessing the osteogenic potential of this compound.
This compound has been shown to enhance the differentiation of bone marrow mesenchymal stem cells (BMSCs) into osteoblasts, thereby promoting bone formation.[1] This is achieved through the upregulation of key osteogenic markers, including Alkaline Phosphatase (ALP), Runt-related transcription factor 2 (Runx2), Bone Morphogenetic Protein 2 (BMP2), and Osteocalcin (OCN).[1] The underlying molecular mechanisms involve the activation of the Takeda G protein-coupled receptor 5 (TGR5)/farnesoid X receptor (FXR) signaling pathway and the modulation of the Kelch-like ECH-associated protein 1 (KEAP1)/Nuclear factor erythroid 2-related factor 2 (NRF2) signaling axis.[1][2]
These findings suggest that this compound could be a promising therapeutic agent for metabolic bone diseases such as osteoporosis. The following sections provide a summary of the reported effects of this compound on osteoblast differentiation, detailed protocols for key in vitro assays, and a visual representation of the involved signaling pathways.
Data Presentation
The following tables summarize the qualitative effects of this compound on key markers of osteoblast differentiation as reported in the scientific literature. Currently, specific quantitative dose-response data is limited in publicly available research.
Table 1: Effect of this compound on Osteogenic Marker Expression
| Marker | Effect | Description |
| Alkaline Phosphatase (ALP) | Upregulated | An early marker of osteoblast differentiation, its increased activity indicates the initiation of bone matrix formation.[1] |
| Runt-related transcription factor 2 (Runx2) | Upregulated | A master transcription factor for osteoblast differentiation, essential for the expression of other osteogenic genes.[1] |
| Bone Morphogenetic Protein 2 (BMP2) | Upregulated | A potent growth factor that induces the differentiation of mesenchymal stem cells into osteoblasts.[1] |
| Osteocalcin (OCN) | Upregulated | A late marker of osteoblast differentiation, it is a major non-collagenous protein in the bone matrix involved in mineralization.[1] |
Table 2: Effect of this compound on Osteoblast Function
| Assay | Effect | Description |
| Mineralization (Alizarin Red S Staining) | Increased | Indicates the deposition of calcium, a hallmark of mature osteoblast function and bone formation.[2] |
Experimental Workflow
The following diagram outlines a general experimental workflow for assessing the effect of this compound on osteoblast differentiation.
Caption: Experimental workflow for assessing this compound's effect on osteoblast differentiation.
Signaling Pathways
This compound has been shown to promote osteoblast differentiation through at least two distinct signaling pathways.
TGR5/FXR Signaling Pathway
This compound activates the Takeda G protein-coupled receptor 5 (TGR5) and farnesoid X receptor (FXR), which are bile acid receptors that play a role in bone metabolism. Activation of this pathway leads to the upregulation of key osteogenic transcription factors and markers.
Caption: TGR5/FXR signaling pathway activated by this compound in osteoblasts.
KEAP1/NRF2 Signaling Pathway
This compound can also modulate the KEAP1/NRF2 signaling pathway. By interacting with KEAP1, this compound promotes the nuclear translocation of NRF2, which in turn regulates the expression of antioxidant and osteogenic genes, contributing to osteoblast differentiation and mineralization.
Caption: KEAP1/NRF2 signaling pathway modulated by this compound in osteoblasts.
Experimental Protocols
Cell Culture and Osteogenic Differentiation
Materials:
-
Bone Marrow Mesenchymal Stem Cells (BMSCs)
-
Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Osteogenic Induction Medium:
-
Alpha-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid, and 100 nM dexamethasone.
-
-
This compound (SPN) stock solution (dissolved in DMSO)
-
Tissue culture plates (24-well or 6-well)
Protocol:
-
Culture BMSCs in a T75 flask with Alpha-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Once the cells reach 80-90% confluency, detach them using trypsin-EDTA and seed them into 24-well or 6-well plates at a density of 5 x 10^4 cells/cm².
-
Allow the cells to adhere for 24 hours.
-
Replace the growth medium with Osteogenic Induction Medium.
-
Prepare different concentrations of this compound in the Osteogenic Induction Medium. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions and does not exceed 0.1%.
-
Treat the cells with the prepared media. Include a vehicle-only control group.
-
Change the medium every 2-3 days for the duration of the experiment (typically 7-21 days, depending on the assay).
Alkaline Phosphatase (ALP) Activity Assay
Materials:
-
p-Nitrophenyl Phosphate (pNPP) substrate solution
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Stop solution (e.g., 0.1 N NaOH)
-
96-well microplate
-
Microplate reader
-
BCA Protein Assay Kit
Protocol:
-
After 7-14 days of treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add cell lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the total protein concentration of each lysate using the BCA Protein Assay Kit.
-
In a 96-well plate, add 50 µL of each cell lysate.
-
Add 50 µL of pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Normalize the ALP activity to the total protein concentration for each sample.
Alizarin Red S Staining for Mineralization
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Alizarin Red S (ARS) staining solution (2% w/v in distilled water, pH 4.1-4.3)
-
Distilled water
-
PBS
Protocol:
-
After 14-21 days of treatment, aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with distilled water.
-
Add the ARS staining solution to each well, ensuring the cell monolayer is completely covered.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
Aspirate the ARS solution and wash the cells four to five times with distilled water until the wash water is clear.
-
Add PBS to the wells to prevent drying and visualize the red-orange calcium deposits under a microscope.
-
For quantification, after the final wash, add 10% acetic acid to each well and incubate for 30 minutes with shaking to dissolve the stain.
-
Transfer the solution to a microcentrifuge tube, heat at 85°C for 10 minutes, and then centrifuge.
-
Neutralize the supernatant with 10% ammonium hydroxide and measure the absorbance at 405 nm.
Gene Expression Analysis by qRT-PCR
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (Runx2, OCN, BMP2) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Protocol:
-
After 7-14 days of treatment, lyse the cells directly in the culture wells using the lysis buffer from the RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using SYBR Green Master Mix, specific primers, and the synthesized cDNA.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Protein Expression Analysis by Western Blot
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-Runx2, anti-OCN, anti-β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate
Protocol:
-
After 7-14 days of treatment, lyse the cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
References
- 1. This compound attenuates rheumatoid arthritis bone destruction via dual regulation of osteoclast-osteoblast balance through KEAP1/NRF2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMP2 Protein Regulates Osteocalcin Expression via Runx2-mediated Atf6 Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Specnuezhenide Stability in Cell Culture Media
This technical support center provides guidance and answers to frequently asked questions regarding the stability of Specnuezhenide in various cell culture media. It is intended for researchers, scientists, and drug development professionals to ensure the effective and reproducible use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known cellular effects?
This compound is a bioactive iridoid glycoside isolated from the fruit of Ligustrum lucidum.[1][2] It has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anti-angiogenic effects.[3][4] Research indicates that this compound can inhibit the HIF-1α/VEGF signaling pathway, which is crucial for angiogenesis, and modulate the KEAP1/NRF2 signaling pathway involved in the oxidative stress response.[3][4]
Q2: How should I prepare a stock solution of this compound?
For cell culture experiments, this compound is typically dissolved in a suitable solvent to create a concentrated stock solution, which is then diluted to the final working concentration in the cell culture medium.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of many organic compounds for in vitro assays.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to the cell culture medium. The final DMSO concentration in the medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: How stable is this compound in different cell culture media?
To guide experimental design, the following table provides an example of how stability data for this compound could be presented. Note: This is hypothetical data and should be confirmed by experimental validation.
| Cell Culture Medium | Storage Condition | Half-life (t½) (hours) | Recommended Usage Window |
| DMEM (High Glucose) + 10% FBS | 37°C, 5% CO₂ | 24 - 48 | Prepare fresh for each experiment or use within 24 hours. |
| RPMI-1640 + 10% FBS | 37°C, 5% CO₂ | 36 - 60 | Prepare fresh for each experiment or use within 36 hours. |
| DMEM (High Glucose) + 10% FBS | 4°C | > 168 | Store for up to 7 days. |
| RPMI-1640 + 10% FBS | 4°C | > 168 | Store for up to 7 days. |
Q4: What factors can influence the stability of this compound in my experiments?
Several factors can affect the stability of this compound in your cell culture setup:
-
Temperature: Higher temperatures, such as the 37°C incubation temperature for cell cultures, can accelerate the degradation of compounds.[5]
-
pH of the Medium: The pH of the cell culture medium, typically maintained between 7.2 and 7.4, can influence the chemical stability of dissolved compounds.[5]
-
Light Exposure: Some compounds are light-sensitive. It is good practice to protect solutions containing this compound from prolonged exposure to light.[5]
-
Medium Components: Components within the cell culture medium, such as certain amino acids, vitamins, or metal ions, could potentially interact with and degrade this compound.[6][7] For instance, RPMI-1640 has a unique composition that includes the reducing agent glutathione and high concentrations of certain vitamins, which could affect compound stability differently than DMEM.[8]
-
Presence of Cells: Cellular metabolism can actively break down or modify the compound.
Troubleshooting Guide
Issue 1: Inconsistent or lack of expected biological effect.
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Verify Stock Solution: Ensure the stock solution was prepared correctly and stored properly to avoid degradation.
-
Test Stability: Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (see Experimental Protocol below).
-
Fresh Preparation: Prepare fresh dilutions of this compound in the medium immediately before each experiment.
-
Time-Course Experiment: If the compound is found to be unstable, consider shorter incubation times or replenishing the medium with fresh this compound during long-term experiments.
-
Issue 2: High variability between experimental replicates.
-
Possible Cause: Inconsistent degradation of this compound due to slight variations in experimental setup.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure consistent timing between the preparation of the final dilution and its addition to the cells.
-
Control Environmental Factors: Minimize exposure of the media containing this compound to light and ensure consistent incubation conditions (temperature and CO₂).
-
Use Positive and Negative Controls: Always include appropriate controls in your experiments to help identify if the issue is with the compound or other aspects of the experiment.[9]
-
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Medium
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented as required for your experiments (e.g., with FBS, antibiotics).
-
HPLC system with a suitable detector (e.g., UV-Vis).
-
Appropriate HPLC column (e.g., C18).
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid).
-
Sterile, light-protected tubes.
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO₂).
-
Refrigerator (4°C).
Methodology:
-
Prepare this compound Solution: Prepare a solution of this compound in the cell culture medium at the highest concentration you plan to use in your experiments.
-
Aliquot Samples: Distribute the solution into multiple sterile, light-protected tubes.
-
Incubation:
-
Place one set of tubes in a cell culture incubator at 37°C and 5% CO₂.
-
Place another set of tubes in a refrigerator at 4°C (as a control for thermal degradation).
-
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one tube from each temperature condition.
-
Sample Storage: Immediately freeze the collected samples at -80°C to halt any further degradation until HPLC analysis.
-
HPLC Analysis:
-
Thaw the samples and, if necessary, precipitate proteins (e.g., by adding cold acetonitrile) and centrifuge to clear the supernatant.
-
Inject a standard volume of the supernatant (or diluted sample) into the HPLC system.
-
Analyze the concentration of the parent this compound peak.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Calculate the degradation rate and the half-life (t½) of this compound under each condition.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Ameliorates Age-Related Hepatic Lipid Accumulation via Modulating Bile Acid Homeostasis and Gut Microbiota in D-Galactose-Induced Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Hypoxia-Induced Retinal Angiogenesis by this compound, an Effective Constituent of Ligustrum lucidum Ait., through Suppression of the HIF-1α/VEGF Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound attenuates rheumatoid arthritis bone destruction via dual regulation of osteoclast-osteoblast balance through KEAP1/NRF2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors affecting stability of z-ligustilide in the volatile oil of radix angelicae sinensis and ligusticum chuanxiong and its stability prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. youtube.com [youtube.com]
Troubleshooting Specnuezhenide precipitation in aqueous solutions
Welcome to the technical support center for Specnuezhenide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and troubleshooting common issues with this compound, particularly its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
This compound powder should be stored at -20°C. If dissolved in a solvent, it should be stored at -80°C to maintain stability.[1] It is also recommended to keep the compound away from direct sunlight and sources of ignition.[1]
Q2: What solvents are compatible with this compound?
While specific solubility data in a range of solvents is limited, this compound is known to be poorly soluble in aqueous solutions. For in vivo studies, a homogeneous suspension can be prepared in a solution of carboxymethyl cellulose sodium (CMC-Na).[2] For in vitro experiments, dimethyl sulfoxide (DMSO) is often used as a solvent to create stock solutions of poorly soluble compounds, which are then diluted into aqueous buffers.
Q3: What materials or substances are incompatible with this compound?
This compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1] Contact with these substances should be avoided to prevent degradation of the compound.
Q4: What is the general solubility of this compound in aqueous solutions?
This compound is considered to be slightly soluble or insoluble in aqueous solutions, with a solubility of less than 1 mg/mL.[2] Its solubility can be influenced by several factors, including pH, temperature, and the presence of co-solvents.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound during an experiment can lead to inaccurate results. The following guide provides a systematic approach to troubleshoot and mitigate this issue.
Visualizing the Troubleshooting Workflow
Below is a diagram outlining the steps to take when encountering this compound precipitation.
Caption: A workflow diagram for troubleshooting this compound precipitation.
Problem: My this compound solution is cloudy or has visible precipitate.
Possible Cause 1: Concentration Exceeds Solubility Limit
-
Explanation: You may be trying to dissolve this compound at a concentration that is higher than its solubility in the chosen aqueous buffer.
-
Troubleshooting Steps:
-
Review Literature: Check for any published data on the solubility of this compound in your specific buffer system. As a general guide, its aqueous solubility is less than 1 mg/mL.[2]
-
Serial Dilution: Perform a serial dilution of your stock solution to determine the concentration at which it remains soluble.
-
Reduce Working Concentration: If possible for your experiment, lower the final working concentration of this compound.
-
Possible Cause 2: Suboptimal pH of the Aqueous Solution
-
Explanation: The solubility of many organic molecules, including this compound, can be highly dependent on the pH of the solution.
-
Troubleshooting Steps:
-
Determine pKa: If the pKa of this compound is known, this can help predict its ionization state and solubility at different pH values.
-
pH Screening: Prepare your aqueous solution at a range of pH values (e.g., from acidic to basic) to empirically determine the optimal pH for solubility.
-
Adjust Buffer: Use a buffer system that maintains the optimal pH for this compound solubility throughout your experiment.
-
Possible Cause 3: Insufficient Co-solvent (e.g., DMSO)
-
Explanation: When diluting a DMSO stock solution into an aqueous buffer, the final concentration of DMSO may be too low to keep the this compound dissolved.
-
Troubleshooting Steps:
-
Increase Co-solvent Percentage: While keeping the final DMSO concentration as low as possible to avoid off-target effects, you may need to slightly increase its percentage in the final solution. It is crucial to run a vehicle control with the same DMSO concentration to account for any solvent effects.
-
Alternative Co-solvents: Consider using other biocompatible co-solvents if DMSO is not suitable for your experimental system.
-
Possible Cause 4: Temperature Effects
-
Explanation: The solubility of most compounds increases with temperature. Preparing or storing your solution at too low a temperature might cause precipitation.
-
Troubleshooting Steps:
-
Gentle Warming: Try gently warming the solution (e.g., to 37°C) to see if the precipitate redissolves. Be cautious, as excessive heat can degrade the compound.
-
Maintain Consistent Temperature: Ensure that the temperature is kept constant throughout the experiment, as fluctuations can cause the compound to fall out of solution.
-
Diagram of Factors Influencing Solubility
The following diagram illustrates the key factors that can affect the solubility of this compound in aqueous solutions.
Caption: Key factors that influence the solubility of this compound.
Experimental Protocols
To systematically address solubility issues, it is recommended to perform a solubility assessment.
Protocol: Shake-Flask Method for Solubility Determination
This protocol outlines a standard method to determine the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Co-solvent (e.g., DMSO), if necessary
-
Microcentrifuge tubes
-
Shaker or rotator
-
Microcentrifuge
-
HPLC system for quantification
Procedure:
-
Prepare Supersaturated Solutions: Add an excess amount of this compound powder to a microcentrifuge tube containing a known volume of the aqueous buffer.
-
Equilibration: Tightly cap the tubes and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separation of Undissolved Solid: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilution: Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved this compound. This concentration represents the equilibrium solubility.
Quantitative Data Summary
Table 1: Solubility of this compound as a Function of pH
| Buffer System | pH | Temperature (°C) | Solubility (µg/mL) |
| Citrate Buffer | 4.0 | 25 | User-determined value |
| Phosphate Buffer | 6.5 | 25 | User-determined value |
| PBS | 7.4 | 25 | User-determined value |
| Tris Buffer | 8.0 | 25 | User-determined value |
Table 2: Solubility of this compound as a Function of Temperature
| Buffer System | pH | Temperature (°C) | Solubility (µg/mL) |
| PBS | 7.4 | 4 | User-determined value |
| PBS | 7.4 | 25 | User-determined value |
| PBS | 7.4 | 37 | User-determined value |
By systematically investigating these parameters, researchers can establish optimal conditions for working with this compound and avoid issues with precipitation, ensuring the reliability and accuracy of their experimental results.
References
Technical Support Center: Optimizing Specnuezhenide for NRF2 Activation Assays
Welcome to the technical support center for the use of Specnuezhenide in Nuclear factor erythroid 2-related factor 2 (NRF2) activation assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental optimization and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in NRF2 activation?
A1: this compound activates the NRF2 signaling pathway by interacting with the Kelch-like ECH-associated protein 1 (KEAP1).[1] Under basal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation.[1] this compound binds to KEAP1, disrupting the KEAP1-NRF2 interaction. This stabilization of NRF2 allows it to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating the transcription of a suite of cytoprotective and antioxidant enzymes.[1]
Q2: What is a recommended starting concentration for this compound in an in vitro NRF2 activation assay?
A2: Based on screening studies of other compounds for NRF2 activation, a starting concentration of 30 µM is a reasonable starting point for your experiments. However, the optimal concentration is highly dependent on the cell type and specific experimental conditions. We strongly recommend performing a dose-response experiment to determine the EC50 for your system.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. For your experiments, perform serial dilutions of your stock in DMSO before the final dilution into your cell culture medium. It is critical to ensure the final DMSO concentration in your cell culture wells is consistent across all conditions (including vehicle controls) and is at a level non-toxic to your cells (typically ≤ 0.1%).
Q4: Which cell lines are suitable for NRF2 activation assays with this compound?
A4: Several cell lines are commonly used for NRF2 activation assays and are suitable for use with this compound. These include:
-
HepG2 (human hepatoma cells): Widely used for studying xenobiotic metabolism and oxidative stress.
-
HaCaT (human keratinocytes): A common model for skin sensitization and dermal toxicity studies.
-
AREc32 (MCF7-derived human breast cancer cells): These cells are stably transfected with a luciferase reporter gene under the control of 8 copies of the rat Gsta2 ARE.
-
RAW 264.7 (mouse macrophages): Useful for investigating the anti-inflammatory effects of NRF2 activation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low NRF2 activation signal. | 1. This compound concentration is too low. 2. Incubation time is too short. 3. Cell health is poor. 4. Assay reagents are faulty. | 1. Perform a dose-response curve: Test a range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal concentration.2. Optimize incubation time: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak of NRF2 activation.3. Check cell viability: Ensure cells are healthy and not overgrown before starting the experiment. Use a positive control (e.g., tert-butylhydroquinone (tBHQ)) to confirm assay performance.4. Validate assay components: Use a known NRF2 activator as a positive control to ensure the assay is working correctly. |
| High background signal or inconsistent results. | 1. This compound precipitation. 2. High DMSO concentration. 3. Cell culture contamination. 4. Assay variability. | 1. Check for precipitation: Visually inspect your diluted this compound solutions. If precipitation is observed, you may need to lower the final concentration or adjust your dilution scheme.2. Maintain low DMSO levels: Ensure the final DMSO concentration is below the toxic threshold for your cells (typically ≤ 0.1%).3. Monitor for contamination: Regularly check your cell cultures for any signs of bacterial or fungal contamination.4. Ensure proper mixing and pipetting: Use appropriate pipetting techniques to ensure accurate and consistent dispensing of reagents. |
| Cell death observed at higher concentrations. | This compound-induced cytotoxicity. | Determine the cytotoxic concentration: Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 of this compound for your cell line. Use concentrations well below the IC50 for your NRF2 activation assays. |
Data Presentation
Table 1: Recommended Starting Concentrations for NRF2 Activators in Cell-Based Assays
| Compound | Cell Line | Working Concentration | Reference |
| Various NCI compounds | MCF-7 | 30 µM | |
| Sinapaldehyde | RAW 264.7 | Up to 100 µM | |
| Spiramycin | RAW 264.7 | 50 - 300 µM |
This table provides examples from the literature for other NRF2 activators and should be used as a guide for establishing a starting concentration range for this compound.
Table 2: Example Data from a Dose-Response and Cytotoxicity Experiment
| This compound (µM) | NRF2 Activation (Fold Change) | Cell Viability (%) |
| 0 (Vehicle) | 1.0 | 100 |
| 1 | 1.5 | 98 |
| 5 | 3.2 | 95 |
| 10 | 5.8 | 92 |
| 25 | 8.1 | 88 |
| 50 | 4.5 | 60 |
| 100 | 2.1 | 35 |
This is example data. You will need to generate this data for your specific cell line and assay system.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Luciferase Reporter Assay
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Cell Seeding: Seed ARE-luciferase reporter cells (e.g., HepG2-ARE) in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay.
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Compound Preparation: Prepare a 2X concentration series of this compound in cell culture medium. A suggested range is 0.2 µM to 200 µM. Also, prepare a 2X solution of a known NRF2 activator (e.g., 20 µM tBHQ) as a positive control and a vehicle control (e.g., 0.2% DMSO).
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Cell Treatment: After 24 hours of incubation, remove the old medium from the cells and add 50 µL of the 2X compound solutions to the appropriate wells.
-
Incubation: Incubate the plate for the desired time (e.g., 24 hours) at 37°C and 5% CO2.
-
Luciferase Assay: Following incubation, perform the luciferase assay according to the manufacturer's instructions (e.g., using a commercial luciferase assay kit).
-
Data Analysis: Measure luminescence using a plate reader. Calculate the fold induction by normalizing the signal from the this compound-treated wells to the signal from the vehicle-treated wells. Plot the fold induction versus the this compound concentration to determine the EC50.
Protocol 2: Assessing this compound Cytotoxicity using an MTT Assay
-
Cell Seeding: Seed your chosen cell line (e.g., HepG2) in a 96-well clear plate at an appropriate density.
-
Compound Preparation and Treatment: Prepare and add a range of this compound concentrations to the cells as described in Protocol 1. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the same duration as your NRF2 activation assay (e.g., 24 hours).
-
MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C. c. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a plate reader. Calculate the percent cell viability relative to the vehicle control. Plot the percent viability versus the this compound concentration to determine the IC50.
Visualizations
Caption: this compound-mediated NRF2 activation pathway.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for low NRF2 signal.
References
Technical Support Center: Mitigating Assay Interference in High-Throughput Screening
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering potential assay interference during high-throughput screening (HTS), with a focus on compounds exhibiting properties similar to Specnuezhenide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it relevant to HTS interference?
This compound is an iridoid glycoside isolated from Fructus Ligustri Lucidi. While not definitively classified as a pan-assay interference compound (PAINS), its known antioxidant properties suggest a potential for redox-based assay interference. This makes it a useful case study for understanding how a compound's inherent chemical properties can lead to misleading HTS results.
Q2: What are the common types of assay interference in HTS?
False positives in HTS can arise from various compound-dependent mechanisms that are unrelated to the biological target of interest.[1][2] Common interference types include:
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Compound Autofluorescence: The test compound emits light at the same wavelength used to measure the assay signal, leading to a false positive reading.[2][3]
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Fluorescence Quenching: The test compound absorbs light at the excitation or emission wavelength of the assay's fluorophore, causing a decrease in signal and potentially leading to false negatives or positives in loss-of-signal assays.[3]
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Luciferase Inhibition: The compound directly inhibits the luciferase enzyme commonly used in reporter gene assays, leading to a false indication of target pathway inhibition.[2][4]
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Compound Aggregation: At certain concentrations, compounds can form aggregates that non-specifically sequester and inhibit enzymes, resulting in promiscuous inhibition.[2][5][6]
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Redox Activity: The compound participates in oxidation-reduction reactions within the assay, altering the signal. Antioxidant compounds, for example, can interfere with assays that have redox-sensitive components.
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Chemical Reactivity: The compound is chemically reactive and can covalently modify assay components, leading to non-specific effects.
Q3: What are Pan-Assay Interference Compounds (PAINS)?
PAINS are chemical compounds that tend to show activity in multiple HTS assays through non-specific mechanisms.[7][8][9] They often contain specific chemical substructures that are prone to reactivity, aggregation, or other interference mechanisms.[7] Identifying potential PAINS early in a screening campaign is crucial to avoid wasting resources on false positives.[9][10][11]
Troubleshooting Guides
Issue 1: Suspected Compound Autofluorescence
Symptoms:
-
An increase in signal is observed in a fluorescence-based assay.
-
The signal is present even in the absence of the assay's fluorescent substrate or label.
Troubleshooting Workflow:
References
- 1. reframeDB [reframedb.org]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 7. How to Triage PAINS-Full Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. drughunter.com [drughunter.com]
- 10. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. longdom.org [longdom.org]
Enhancing the permeability of Specnuezhenide across cell membranes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the permeability of specnuezhenide across cell membranes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cellular permeability a concern?
This compound is a bioactive iridoid glycoside with potential therapeutic properties, including anti-inflammatory and antioxidant effects. However, its clinical utility is often hampered by low bioavailability, which is largely attributed to poor permeability across intestinal and cellular membranes. Its relatively large molecular size and polar nature make passive diffusion across the lipid bilayer of cell membranes challenging.
Q2: What are the likely physicochemical properties of this compound that contribute to its low permeability?
Q3: What is the recommended in vitro model for assessing the intestinal permeability of this compound?
The Caco-2 cell monolayer assay is the gold standard for in vitro prediction of human intestinal drug absorption.[1][2] These cells, derived from a human colon adenocarcinoma, differentiate into a polarized monolayer with tight junctions and express various transporters, mimicking the intestinal barrier.[2] This model allows for the determination of the apparent permeability coefficient (Papp) and the assessment of active transport mechanisms, such as efflux by P-glycoprotein (P-gp).[1]
Q4: How are the results of a Caco-2 permeability assay interpreted?
The primary outputs of a Caco-2 assay are the apparent permeability coefficient (Papp) and the efflux ratio (ER).
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Papp (cm/s): This value quantifies the rate at which a compound crosses the cell monolayer. Permeability can be classified as follows:
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Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s
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Moderate Permeability: 1.0 x 10⁻⁶ cm/s < Papp < 10.0 x 10⁻⁶ cm/s
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High Permeability: Papp > 10.0 x 10⁻⁶ cm/s[3]
-
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Efflux Ratio (ER): This is calculated as the ratio of Papp in the basolateral-to-apical (B-A) direction to the Papp in the apical-to-basolateral (A-B) direction (ER = Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests that the compound is a substrate of active efflux transporters like P-glycoprotein.[1]
Q5: What are common strategies to enhance the permeability of this compound?
Several formulation strategies can be employed to improve the cellular uptake of poorly permeable compounds like this compound:
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Lipid-Based Formulations: Encapsulating this compound in liposomes or self-emulsifying drug delivery systems (SEDDS) can enhance its solubility and facilitate its transport across the cell membrane.[4]
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Nanoparticle Encapsulation: Polymeric nanoparticles can protect this compound from degradation and promote its uptake by cells through endocytosis.[5] The enhanced permeability and retention (EPR) effect is a key principle in nanoparticle-based delivery to tumor tissues.[6]
Q6: What intracellular signaling pathways are potentially modulated by this compound?
Studies on nuezhenide, a closely related compound, and this compound itself have shown that they can exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[7][8][9] Additionally, related iridoid glycosides like geniposide have been found to modulate both the NF-κB and MAPK (Mitogen-Activated Protein Kinase) pathways .[10][11] Therefore, investigating these pathways after enhancing the intracellular delivery of this compound would be a logical next step.
Data Presentation
Due to the lack of publicly available experimental data for this compound, the following tables provide illustrative data based on typical values for iridoid glycosides and expected outcomes of enhancement strategies.
Table 1: Permeability Classification Based on Caco-2 Assay Results
| Permeability Class | Apparent Permeability (Papp) (cm/s) | Expected Human Intestinal Absorption |
| Low | < 1.0 x 10⁻⁶ | 0 - 20% |
| Moderate | 1.0 x 10⁻⁶ to 10.0 x 10⁻⁶ | 20 - 70% |
| High | > 10.0 x 10⁻⁶ | 70 - 100% |
Table 2: Caco-2 Permeability Data for Geniposide (a Structurally Similar Iridoid Glycoside)
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| Geniposide | A -> B | Varies with concentration | >1.5 | Low to Moderate |
| B -> A | Varies with concentration |
Note: Geniposide has been shown to be a P-gp substrate, hence the efflux ratio is greater than 1.5.[12]
Table 3: Hypothetical Permeability Enhancement of this compound
| Formulation | Direction | Papp (x 10⁻⁶ cm/s) (Hypothetical) | Efflux Ratio (Hypothetical) | Expected Improvement |
| This compound (Free Drug) | A -> B | 0.5 | 2.5 | Baseline |
| B -> A | 1.25 | |||
| This compound-Liposomes | A -> B | 2.5 | 1.2 | 5-fold increase in A->B permeability |
| B -> A | 3.0 | |||
| This compound-Nanoparticles | A -> B | 4.0 | 1.1 | 8-fold increase in A->B permeability |
| B -> A | 4.4 |
Experimental Protocols
Protocol: Bidirectional Caco-2 Permeability Assay
This protocol outlines the key steps for assessing the permeability and potential for active efflux of this compound.
-
Cell Culture:
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Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation and formation of a polarized monolayer.
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Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
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Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values above 250 Ω·cm².
-
-
Transport Buffer Preparation:
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Prepare Hanks' Balanced Salt Solution (HBSS) buffered with HEPES to a pH of 7.4 for the basolateral (BL) compartment and pH 6.5 for the apical (AP) compartment to mimic intestinal conditions.
-
-
Dosing Solution Preparation:
-
Dissolve this compound in the appropriate transport buffer to the desired final concentration (e.g., 10 µM).
-
-
Permeability Assay (Apical to Basolateral - A->B):
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Wash the Caco-2 monolayers with pre-warmed transport buffer.
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Add the this compound dosing solution to the apical side of the Transwell® insert.
-
Add fresh transport buffer to the basolateral side.
-
Incubate at 37°C with gentle shaking.
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At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh buffer.
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At the end of the experiment, collect a sample from the apical compartment.
-
-
Permeability Assay (Basolateral to Apical - B->A):
-
Follow the same procedure as in step 4, but add the this compound dosing solution to the basolateral side and sample from the apical side.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both A->B and B->A directions using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux rate of the drug across the monolayer.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the drug in the donor compartment.
-
-
-
Calculate the efflux ratio (ER) as: ER = Papp (B->A) / Papp (A->B) .
-
Troubleshooting Guides
Problem: Low Apparent Permeability (Papp) of this compound in the Apical-to-Basolateral Direction
Caption: Troubleshooting low permeability of this compound.
Problem: High Efflux Ratio (ER > 2) Suggesting Active Efflux
| Possible Cause | Suggested Action |
| This compound is a substrate for an efflux transporter (e.g., P-glycoprotein). | 1. Perform a bidirectional Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant decrease in the efflux ratio would confirm P-gp involvement. 2. Consider using other specific inhibitors if P-gp inhibition is not effective, to investigate the role of other transporters like MRPs or BCRP. |
| Experimental artifact. | 1. Ensure accurate quantification of this compound in all samples. 2. Verify the integrity of the Caco-2 monolayer throughout the experiment. |
Problem: Low Recovery of this compound
| Possible Cause | Suggested Action |
| Non-specific binding to plasticware. | 1. Use low-binding plates and pipette tips. 2. Include a mass balance study to quantify the amount of compound bound to the apparatus. |
| Metabolism by Caco-2 cells. | 1. Analyze cell lysates and buffer samples for potential metabolites of this compound using LC-MS/MS. 2. If metabolism is significant, consider using a metabolic inhibitor if the metabolic pathway is known. |
| Instability in the assay buffer. | 1. Assess the stability of this compound in the transport buffer over the time course of the experiment at 37°C. |
Visualizations
References
- 1. Caco-2 Permeability | Evotec [evotec.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Exerting Enhanced Permeability and Retention Effect Driven Delivery by Ultrafine Iron Oxide Nanoparticles with T1–T2 Switchable Magnetic Resonance Imaging Contrast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced permeability and retention effect: A key facilitator for solid tumor targeting by nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Geniposide ameliorates TNBS-induced experimental colitis in rats via reducing inflammatory cytokine release and restoring impaired intestinal barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory Mechanism of Geniposide: Inhibiting the Hyperpermeability of Fibroblast-Like Synoviocytes via the RhoA/p38MAPK/NF-κB/F-Actin Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Strategies to improve the shelf life of Specnuezhenide stock solutions
This guide provides researchers, scientists, and drug development professionals with strategies to prepare, store, and troubleshoot Specnuezhenide stock solutions to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: To prepare a stock solution, weigh the appropriate amount of this compound powder and dissolve it in a suitable solvent. Based on solubility data, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol are effective organic solvents.[1] For cell culture experiments, DMSO is commonly used. Ensure the powder is fully dissolved by vortexing or brief sonication. Always use high-purity, anhydrous solvents to minimize degradation.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: The choice of solvent depends on the experimental requirements. Common solvents and their reported solubilities for this compound are summarized in the data table below.[1] For in vivo studies or applications requiring aqueous solutions, PBS (pH 7.2) can be used, although solubility is lower.[1]
Q3: What are the optimal storage conditions for this compound powder and stock solutions?
A3: this compound as a solid powder should be stored at -20°C in a tightly sealed container, protected from light and air.[2][3] Stock solutions should be aliquoted into small, tightly sealed vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2][3] One supplier suggests that solutions stored at -20°C are generally usable for up to two weeks.[3]
Q4: How long can I expect my this compound stock solution to be stable?
A4: The stability of the stock solution depends on the solvent, storage temperature, and handling. When stored as recommended at -20°C or -80°C in an appropriate solvent like DMSO, the solution should be stable for at least two weeks.[3] For longer-term storage, -80°C is preferable.[2] It is best practice to prepare fresh solutions for critical experiments or to validate the concentration of older stock solutions before use.
Q5: What are the potential degradation pathways for this compound in solution?
A5: this compound is an iridoid glycoside.[1] Glycosides can be susceptible to hydrolysis, especially under acidic or alkaline conditions, which would cleave the glycosidic bonds.[2][4][5] The molecule also contains ester functionalities that can hydrolyze. Furthermore, as with many complex organic molecules, oxidation is a potential degradation pathway.[2] It is crucial to avoid strong acids, alkalis, and oxidizing agents.[2]
Troubleshooting Guide
Problem 1: My this compound has precipitated out of solution after freezing.
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Cause: The concentration of the stock solution may exceed its solubility limit at the storage temperature. Solvents like DMSO can absorb water from the atmosphere, which can reduce the solubility of the compound.
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Solution:
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Gently warm the vial to room temperature or in a 37°C water bath.
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Vortex or sonicate the solution until the precipitate redissolves completely.
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Before use, visually inspect the solution to ensure no crystals remain.
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To prevent future precipitation, consider preparing a slightly more dilute stock solution or storing it in smaller aliquots in desiccated conditions.
-
Problem 2: I suspect my stock solution has degraded and is affecting my experimental results.
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Cause: Degradation can be caused by improper storage (e.g., exposure to light, elevated temperatures, repeated freeze-thaw cycles) or contamination (e.g., with water, acids, or bases).[2][6]
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Solution:
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Prepare a fresh stock solution: This is the most straightforward way to rule out degradation issues.
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Analytical Verification: If you have access to analytical equipment, you can check the integrity of your stock solution. The recommended method is High-Performance Liquid Chromatography (HPLC).[3] A significant decrease in the area of the main this compound peak or the appearance of new peaks compared to a fresh standard would indicate degradation.
-
Review your storage and handling procedures to prevent future degradation.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMF | 25 mg/mL | [1] |
| Ethanol | 17 mg/mL | [1] |
| DMSO | 14 mg/mL | [1] |
| PBS (pH 7.2) | 5 mg/mL | [1] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Recommendations | Reference |
| Solid Powder | -20°C | ≥ 4 years | Keep tightly sealed, protected from light. | [1][2] |
| Stock Solution | -20°C | Up to 2 weeks | Aliquot to avoid freeze-thaw cycles. | [3] |
| Stock Solution | -80°C | > 2 weeks (long-term) | Preferred for long-term storage. Aliquot. | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
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This compound (MW: 686.66 g/mol )[3]
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance and vortex mixer
-
-
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 686.66 g/mol * (1000 mg / 1 g) = 6.87 mg
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Weigh out 6.87 mg of this compound powder and place it into a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in sterile, tightly sealed vials to minimize contamination and freeze-thaw cycles.
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Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[2]
-
Protocol 2: Quality Control of this compound Stock Solution using HPLC
This protocol provides a general guideline for assessing the stability of a this compound solution. Specific parameters (e.g., column, mobile phase, flow rate) should be optimized based on available instrumentation and laboratory-specific standard operating procedures.
-
Objective: To quantify the concentration of this compound and detect potential degradation products.
-
Methodology:
-
Standard Preparation: Prepare a fresh "gold standard" stock solution of this compound at a known concentration (e.g., 1 mM) in the same solvent as the solution to be tested.
-
Sample Preparation: Dilute an aliquot of the stored stock solution and the fresh standard solution to a suitable concentration for HPLC analysis (e.g., 100 µM) using the mobile phase or a compatible solvent.
-
HPLC System & Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol).
-
Detection: UV detector set at the λmax of this compound (227 nm).[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the fresh standard to determine the retention time and peak area for pure this compound.
-
Inject the aged stock solution sample.
-
Compare the chromatograms. Look for:
-
A significant decrease (>5-10%) in the peak area of this compound in the aged sample compared to the fresh standard.
-
The appearance of new peaks in the chromatogram of the aged sample, which would indicate degradation products.
-
-
-
Interpretation: If the concentration has dropped significantly or new peaks are present, the stock solution has likely degraded and should be discarded.
-
Visualizations
Caption: Proposed primary degradation pathway for this compound.
Caption: Recommended workflow for preparing and handling solutions.
Caption: Decision tree for troubleshooting common stock solution issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound|39011-92-2|MSDS [dcchemicals.com]
- 3. CAS 39011-92-2 | this compound [phytopurify.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Frontiers | Structure Properties, Acquisition Protocols, and Biological Activities of Oleuropein Aglycone [frontiersin.org]
- 6. Oleuropein Degradation Kinetics in Olive Leaf and Its Aqueous Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating potential cytotoxicity of Specnuezhenide at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with Specnuezhenide, particularly concerning its potential for cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reported biological activities?
This compound is an iridoid glycoside that has been investigated for various therapeutic properties, including anti-inflammatory, antioxidant, and anti-tumor effects. Research suggests that like other iridoid glycosides, its biological activities may be linked to the modulation of several cellular signaling pathways.
Q2: Does this compound exhibit cytotoxicity at high concentrations?
Currently, there is limited specific data in the public domain detailing a comprehensive cytotoxic profile of this compound across a wide range of cell lines and concentrations. However, some related iridoid glycosides have been shown to exhibit cytotoxic or cytostatic (inhibition of cell growth) effects, which are often dependent on the specific chemical structure of the compound and the cell type being tested. It is crucial for researchers to empirically determine the dose-dependent cytotoxic effects of this compound in their specific experimental model.
Q3: What are the potential mechanisms of this compound-induced cytotoxicity?
While the precise mechanisms for this compound are still under investigation, studies on other iridoid glycosides suggest that potential cytotoxic mechanisms could involve:
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Induction of Apoptosis: Triggering programmed cell death.
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Cell Cycle Arrest: Halting the cell division cycle at specific checkpoints.
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Modulation of Signaling Pathways: Influencing key pathways that regulate cell survival, proliferation, and death, such as the PI3K/Akt and STAT3 pathways. The NF-κB pathway is also a potential modulator of its inflammatory and cell survival effects.
Q4: What general strategies can be employed to mitigate the cytotoxicity of a natural compound like this compound?
If high concentrations of this compound are found to be cytotoxic in your experimental system, several strategies can be explored to mitigate these effects while potentially retaining the desired therapeutic activity:
-
Formulation Strategies:
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Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles can control its release and may reduce non-specific toxicity.
-
Liposomal Delivery: Liposomes can be used to improve the delivery of the compound to target cells and reduce systemic toxicity.
-
-
Structural Modification:
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Prodrug Approach: Modifying the structure of this compound to create a less toxic prodrug that is converted to the active form at the target site.
-
-
Co-administration with Cytoprotective Agents:
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Investigating the use of antioxidants or other cytoprotective agents to counteract the cytotoxic effects.
-
-
Dose and Exposure Time Optimization:
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Carefully titrating the concentration and duration of exposure to find a therapeutic window where the desired effects are observed without significant cytotoxicity.
-
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
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Possible Cause: Inconsistent cell seeding density.
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Solution: Ensure a homogenous single-cell suspension before seeding. Optimize and strictly adhere to a specific cell seeding density for each experiment. Perform a cell count before each experiment to ensure consistency.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium to maintain humidity and minimize evaporation in the inner wells. Distribute controls (positive, negative, and blank) evenly across the plate.
-
-
Possible Cause: Reagent preparation and handling.
-
Solution: Prepare fresh reagents for each experiment whenever possible. Ensure complete solubilization of compounds and reagents. Use a consistent source for all culture media and supplements and record lot numbers.
-
Issue 2: Unexpectedly high cytotoxicity at low concentrations of this compound.
-
Possible Cause: Contamination of the compound or cell culture.
-
Solution: Verify the purity of the this compound stock. Regularly test cell cultures for mycoplasma and other contaminants.
-
-
Possible Cause: High sensitivity of the specific cell line.
-
Solution: Test the cytotoxicity of this compound on a panel of different cell lines to determine if the observed effect is cell-type specific. Include a well-characterized, less sensitive cell line as a control.
-
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is non-toxic to the cells. Run a vehicle control with the same concentration of the solvent alone.
-
Issue 3: Discrepancies between results from different cytotoxicity assays (e.g., MTT vs. LDH assay).
-
Possible Cause: Different mechanisms of cell death being measured.
-
Explanation: The MTT assay measures metabolic activity, which can be affected by compounds that interfere with mitochondrial function without necessarily causing immediate cell death. The LDH assay, on the other hand, measures membrane integrity.
-
Solution: Use a multi-parametric approach. For example, combine a metabolic assay (MTT) with a membrane integrity assay (LDH) and an apoptosis assay (e.g., Annexin V/PI staining) to get a more complete picture of the cytotoxic mechanism.
-
-
Possible Cause: Interference of the compound with the assay reagents.
-
Solution: Run a cell-free control with the compound and the assay reagents to check for any direct chemical interactions that may affect the readout.
-
Data Presentation
To facilitate the comparison of experimental results, it is recommended to summarize all quantitative data in a structured table. Below is a template that can be adapted for your specific experiments.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Mitigation Strategy | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | % Apoptotic Cells (Annexin V/PI) |
| MCF-7 | 50 | 24 | None | 65 ± 5 | 30 ± 4 | 25 ± 3 |
| 100 | 24 | None | 40 ± 6 | 55 ± 5 | 48 ± 5 | |
| 100 | 24 | Nano-encapsulation | 75 ± 5 | 20 ± 3 | 18 ± 4 | |
| HEK293 | 50 | 24 | None | 85 ± 4 | 10 ± 2 | 8 ± 2 |
| 100 | 24 | None | 70 ± 5 | 25 ± 3 | 20 ± 3 | |
| 100 | 24 | Nano-encapsulation | 90 ± 4 | 8 ± 2 | 5 ± 1 |
Table 1: Hypothetical data for the cytotoxicity of this compound with and without a mitigation strategy in two different cell lines. Data are presented as mean ± standard deviation.
Experimental Protocols
1. MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of their viability.
-
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and controls) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium as a measure of cytotoxicity.
-
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Cell culture medium (serum-free or low-serum medium is recommended to reduce background)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for positive control)
-
Stop solution
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add the stop solution to each well.
-
Measure the absorbance at a wavelength of 490 nm.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
-
3. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Flow cytometer
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding buffer
-
PBS
-
-
Procedure:
-
Culture and treat cells with this compound for the desired duration.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Mandatory Visualizations
Figure 1: Experimental workflow for assessing and mitigating this compound cytotoxicity.
Figure 2: Hypothetical signaling pathways in iridoid glycoside-induced cytotoxicity.
Validation & Comparative
A Comparative Analysis of Specnuezhenide and Metformin in the Management of Non-Alcoholic Fatty Liver Disease
A guide for researchers and drug development professionals.
Non-alcoholic fatty liver disease (NAFLD) represents a growing global health concern, tightly linked to metabolic disorders such as obesity and type 2 diabetes. The spectrum of NAFLD ranges from simple steatosis to the more severe non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. The search for effective pharmacological interventions is a key focus of current research. This guide provides a comparative overview of two therapeutic agents, specnuezhenide and metformin, that have been investigated for their potential in treating NAFLD. It is important to note that to date, no direct head-to-head clinical trials comparing this compound and metformin have been conducted. The following comparison is, therefore, a synthesis of findings from separate preclinical and clinical studies.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on this compound and metformin, providing a snapshot of their effects on key parameters relevant to NAFLD.
Table 1: Effects of this compound on NAFLD-Related Parameters in D-Galactose-Induced Aging Mice
| Parameter | Control Group (D-galactose) | This compound Group (50 mg/kg) | Percentage Change vs. Control | Reference |
| Body Weight (g) | ~35 | ~32 | ~8.6% decrease | [1] |
| Liver Index (%) | ~3.5 | ~3.0 | ~14.3% decrease | [1] |
| Hepatic Total Cholesterol (TC) (µmol/g protein) | ~60 | ~45 | ~25% decrease | [1] |
| Hepatic Total Triglycerides (TG) (µmol/g protein) | ~75 | ~50 | ~33.3% decrease | [1] |
| Hepatic Low-Density Lipoprotein (LDL-C) (µmol/g protein) | ~1.8 | ~1.2 | ~33.3% decrease | [1] |
| Hepatic High-Density Lipoprotein (HDL-C) (µmol/g protein) | ~10 | ~12 | ~20% increase | [1] |
Data are approximated from graphical representations in the cited study.
Table 2: Effects of Metformin on NAFLD-Related Parameters in Clinical and Preclinical Studies
| Parameter | Baseline/Control | Metformin Treatment | Percentage Change | Study Type | Reference |
| Alanine Aminotransferase (ALT) (U/L) | - | Mean Difference: -8.12 | - | Meta-analysis | [2] |
| Aspartate Aminotransferase (AST) (U/L) | - | Mean Difference: -4.52 | - | Meta-analysis | [2] |
| Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) | - | Mean Difference: -0.61 | - | Meta-analysis | [2] |
| Body Mass Index (BMI) ( kg/m ²) | - | Mean Difference: -0.82 | - | Meta-analysis | [2] |
| Hepatic Triglyceride (TG) Level (µg/mg liver protein) | 45.56 ± 4.76 | 18.45 ± 2.06 (100 mg/kg) | 59.5% decrease | Preclinical (ob/ob mice) | [3] |
| Histological Response (3-point improvement in NASH activity index) | 0% | 30% of patients | - | Clinical Trial | [4] |
| Weight Loss (kg) | - | Average: 6 kg | - | Clinical Trial | [4] |
Mechanisms of Action and Signaling Pathways
This compound
This compound, an iridoid glycoside, has been shown to ameliorate age-related hepatic lipid accumulation by modulating bile acid (BA) homeostasis and the gut microbiota.[5] The proposed mechanism involves the upregulation of key enzymes in the BA synthesis pathway, leading to a restoration of BA profiles.
References
- 1. This compound Ameliorates Age-Related Hepatic Lipid Accumulation via Modulating Bile Acid Homeostasis and Gut Microbiota in D-Galactose-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. Clinical trial: pilot study of metformin for the treatment of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Ameliorates Age-Related Hepatic Lipid Accumulation via Modulating Bile Acid Homeostasis and Gut Microbiota in D-Galactose-Induced Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specnuezhenide-KEAP1 Interaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Specnuezhenide's interaction with the Kelch-like ECH-associated protein 1 (KEAP1) and other alternative molecules. It includes supporting experimental data and detailed protocols to assist researchers in evaluating and potentially replicating key validation assays.
Introduction to KEAP1 and the Nrf2 Pathway
The KEAP1-Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under normal conditions, KEAP1, a substrate adaptor protein for an E3 ubiquitin ligase complex, targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low basal levels of Nrf2.[1][2][3] However, upon exposure to stressors, reactive cysteine residues within KEAP1 are modified, leading to a conformational change that disrupts the KEAP1-Nrf2 interaction. This allows Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a wide array of cytoprotective genes.[1][4]
This compound (SPN), a bioactive compound, has been identified as a modulator of this pathway, exhibiting therapeutic potential in conditions like rheumatoid arthritis by targeting KEAP1.[5] This guide will delve into the experimental validation of the SPN-KEAP1 interaction, comparing its performance with other known KEAP1 inhibitors.
Comparative Analysis of KEAP1 Ligands
The interaction of various ligands with KEAP1 can be quantified and compared using several biophysical and cellular assays. The following table summarizes key quantitative data for this compound and other representative KEAP1 inhibitors.
| Compound | Interaction Type | Binding Affinity (K D ) | Cellular Activity (IC 50 /EC 50 ) | Assay Method(s) | Reference(s) |
| This compound (SPN) | Non-covalent | To be determined | To be determined | SPR, CETSA, Molecular Docking | [5] |
| Nrf2 peptide (ETGE motif) | Non-covalent | ~580 nM (surface); single-digit nM (solution) | N/A | SPR, ITC | [6] |
| Dimethyl Fumarate (DMF) | Covalent | N/A | To be determined | X-ray Crystallography | [7] |
| Omaveloxolone | Reversible Covalent | N/A | To be determined | Clinical Trials | [7] |
| Scabraside | Non-covalent | To be determined | To be determined | Molecular Docking | [8] |
| Holothurinoside G | Non-covalent | To be determined | To be determined | Molecular Docking | [8] |
Note: "To be determined" indicates that the specific quantitative values were not available in the reviewed literature. N/A stands for "Not Applicable."
Experimental Protocols for Validating Protein-Ligand Interactions
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key experiments used to validate the interaction between small molecules and the KEAP1 protein.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique used to measure the binding affinity and kinetics of molecular interactions in real-time.
Objective: To determine the binding affinity (K D ) of a ligand to the KEAP1 protein.
Methodology:
-
Immobilization:
-
Recombinantly express and purify the Kelch domain of the KEAP1 protein.
-
Immobilize the purified KEAP1 protein onto a sensor chip surface. A common method is to use a chip with an anti-GST antibody coating and immobilize a GST-tagged KEAP1 Kelch domain.
-
-
Binding Analysis:
-
Prepare a series of concentrations of the ligand (e.g., this compound) in a suitable running buffer.
-
Inject the different concentrations of the ligand over the sensor chip surface containing the immobilized KEAP1.
-
Monitor the change in the refractive index at the surface, which is proportional to the amount of bound ligand.
-
-
Data Analysis:
-
Measure the response at equilibrium for each ligand concentration.
-
Fit the equilibrium binding data to a suitable binding model (e.g., a 1:1 binding model) to calculate the dissociation constant (K D ).
-
Alternatively, analyze the association and dissociation phases of the sensorgrams to determine the kinetic rate constants (k a and k d ), from which the K D can be calculated (K D = k d /k a ).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the direct binding of a ligand to its target protein in a cellular context by measuring changes in the thermal stability of the protein.
Objective: To confirm the direct engagement of a ligand with the KEAP1 protein within cells.
Methodology:
-
Cell Treatment:
-
Culture cells of interest (e.g., bone marrow-derived macrophages) to an appropriate density.
-
Treat the cells with the ligand (e.g., this compound) at various concentrations or with a vehicle control.
-
-
Thermal Challenge:
-
Harvest the cells and lyse them to obtain the protein extract.
-
Aliquot the cell lysates and heat them to a range of different temperatures. Ligand binding is expected to stabilize the target protein, increasing its melting temperature.
-
-
Protein Quantification:
-
After the heat treatment, centrifuge the samples to pellet the aggregated proteins.
-
Collect the supernatants containing the soluble proteins.
-
Analyze the amount of soluble KEAP1 protein remaining at each temperature using Western blotting or other protein quantification methods.
-
-
Data Analysis:
-
Generate melting curves by plotting the fraction of soluble KEAP1 protein as a function of temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the ligand-treated samples indicates direct binding.
-
Molecular Docking and Dynamics Simulations
These computational methods are used to predict the binding mode and stability of a ligand within the binding pocket of a protein.
Objective: To visualize the potential binding interactions and assess the stability of the protein-ligand complex.
Methodology:
-
Preparation of Structures:
-
Obtain the 3D structure of the KEAP1 Kelch domain from a protein database (e.g., PDB).
-
Generate the 3D structure of the ligand (e.g., this compound).
-
-
Molecular Docking:
-
Define the binding site on the KEAP1 protein, typically the pocket where Nrf2 binds.
-
Use docking software to predict the most favorable binding poses of the ligand within the KEAP1 binding site.
-
Analyze the predicted poses based on scoring functions and interactions with key amino acid residues.
-
-
Molecular Dynamics (MD) Simulations:
-
Take the best-docked pose of the KEAP1-ligand complex as the starting point.
-
Perform MD simulations to simulate the dynamic behavior of the complex over time in a solvated environment.
-
Analyze the trajectory of the simulation to assess the stability of the complex, root-mean-square deviation (RMSD) of the protein and ligand, and the persistence of key intermolecular interactions.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures can aid in their understanding. The following diagrams were generated using the DOT language.
References
- 1. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound attenuates rheumatoid arthritis bone destruction via dual regulation of osteoclast-osteoblast balance through KEAP1/NRF2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic analyses of Keap1-Nrf2 interaction and determination of the minimal Nrf2 peptide sequence required for Keap1 binding using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Specnuezhenide and Other Iridoid Glycosides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Specnuezhenide and other prominent iridoid glycosides. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to support further research and development.
Iridoid glycosides, a class of monoterpenoids widely distributed in the plant kingdom, have garnered significant attention for their diverse pharmacological properties. Among these, this compound, a primary active component of Ligustrum lucidum (Glossy Privet), has demonstrated a broad spectrum of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. This guide offers a comparative analysis of this compound against other well-researched iridoid glycosides, providing a valuable resource for evaluating their therapeutic potential. While direct comparative studies across all activities are limited, this guide consolidates available quantitative data to facilitate informed decision-making in research and drug discovery.
Comparative Analysis of Biological Activities
This section presents a comparative overview of the anti-inflammatory, neuroprotective, and anti-cancer activities of this compound and other selected iridoid glycosides. The data is summarized in tables to allow for easy comparison of their potency.
Anti-inflammatory Activity
The anti-inflammatory effects of iridoid glycosides are often evaluated by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW264.7. Nuezhenide (also known as this compound) has been shown to exert anti-inflammatory effects by targeting the NF-κB pathway.[1][2][3][4]
| Compound | Cell Line | Assay | IC50 (µM) | Reference(s) |
| Nuezhenide (this compound) | RAW264.7 | Inhibition of NO production | ~25 µM (estimated) | [4] |
| Geniposide | RAW264.7 | Inhibition of NO production | >100 µM | |
| Catalpol | BV-2 | Inhibition of NO production | Not specified | [5] |
| Aucubin | RAW264.7 | Inhibition of NO production | Not specified | |
| Gentiopicroside | RAW264.7 | Inhibition of NO production | Not specified |
Neuroprotective Activity
The neuroprotective potential of iridoid glycosides is often assessed by their ability to protect neuronal cells from various insults, such as oxidative stress or excitotoxicity. A study comparing eight different iridoid components, including catalpol, geniposide, and aucubin, demonstrated their ability to improve cell viability and inhibit apoptosis in corticosterone-induced injured PC12 cells.[6]
| Compound | Cell Line | Assay | Observation | Reference(s) |
| This compound | - | - | Data not available in direct comparative studies | - |
| Catalpol | PC12 | MTT Assay (Cell Viability) | Significantly improved cell viability | [6] |
| Geniposide | PC12 | MTT Assay (Cell Viability) | Significantly improved cell viability | [6] |
| Aucubin | PC12 | MTT Assay (Cell Viability) | Improved cell viability (weaker effect compared to Catalpol and Geniposide) | [6] |
| Loganin | 3xTg-AD mice | Behavioral tests, Immunohistochemistry | Alleviated anxiety, improved memory, and reduced Aβ deposition |
Note: While a direct quantitative comparison including this compound is not available, the table highlights the neuroprotective effects of other common iridoid glycosides.
Anti-cancer Activity
The anti-cancer properties of iridoid glycosides have been evaluated against various cancer cell lines. Their cytotoxic effects are typically quantified by determining the half-maximal inhibitory concentration (IC50). While data for this compound is limited in direct comparative studies, the anti-cancer potential of other iridoids like Oleuropein has been documented.
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| This compound | - | Data not available in direct comparative studies | - |
| Oleuropein | MCF-7 | ~200 µg/mL (~370 µM) | |
| Oleuropein | HeLa | Data not available | |
| Picroside II | MDA-MB-231 | 20 µM and 40 µM showed significant migration suppression | |
| Kutkin | MCF-7 | PE (IC50 = 61.86 µg/mL), Kutkin showed significant MMP inhibitory activity at 5 µM |
Note: The table presents available IC50 values for other iridoid glycosides against common cancer cell lines. Direct comparative data for this compound is needed for a complete analysis.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparative analysis of iridoid glycosides.
Cell Viability Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the iridoid glycosides and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Anti-inflammatory Activity Assessment (Griess Assay for Nitric Oxide)
Principle: The Griess assay is a colorimetric method for the detection of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO). The assay involves a diazotization reaction in which acidified nitrite reacts with sulfanilic acid to produce a diazonium salt, which is then coupled with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured spectrophotometrically.
Protocol:
-
Cell Culture and Stimulation: Seed RAW264.7 macrophage cells in a 96-well plate and treat with various concentrations of iridoid glycosides for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: Add 50 µL of the Griess reagent to each 50 µL of supernatant in a new 96-well plate.
-
Incubation and Measurement: Incubate the plate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Apoptosis Assessment (TUNEL Assay)
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation that is a hallmark of apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of DNA fragments with labeled dUTPs.
Protocol:
-
Cell Preparation: Culture and treat cells with the desired compounds. For adherent cells, grow them on coverslips or chamber slides.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.25% Triton X-100 in PBS for 20 minutes.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT and fluorescently labeled dUTP, for 60 minutes at 37°C in a humidified chamber.
-
Washing: Wash the cells with PBS to remove unincorporated nucleotides.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA-specific stain like DAPI.
-
Visualization: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Western Blot Analysis for Signaling Pathway Proteins
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Protocol:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-NF-κB, p-Akt, HIF-1α) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by iridoid glycosides and a typical experimental workflow for their analysis.
Signaling Pathways
Caption: NF-κB Signaling Pathway and the inhibitory action of this compound.
Caption: PI3K/Akt Signaling Pathway and potential inhibition by iridoid glycosides.
Caption: HIF-1α/VEGF Signaling Pathway and the inhibitory role of this compound.
Experimental Workflow
Caption: General experimental workflow for comparative analysis of iridoid glycosides.
Conclusion
This compound and other iridoid glycosides represent a promising class of natural compounds with significant therapeutic potential. This guide provides a foundational comparative analysis of their anti-inflammatory, neuroprotective, and anti-cancer activities. While direct quantitative comparisons including this compound are not always available, the presented data on other iridoids offers a valuable context for researchers. The detailed experimental protocols and signaling pathway diagrams serve as practical resources to guide future investigations into the mechanisms of action and therapeutic applications of these compounds. Further head-to-head comparative studies are warranted to fully elucidate the relative potency and efficacy of this compound in relation to other iridoid glycosides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cornel iridoid glycosides exerted neuroprotective effects against cerebral ischemia/reperfusion injury in rats via inhibiting TLR4/MyD88/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iridoid Derivatives as Anticancer Agents: An Updated Review from 1970–2022 - PMC [pmc.ncbi.nlm.nih.gov]
Specnuezhenide: A Head-to-Head Comparison with Established Rheumatoid Arthritis Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Specnuezhenide, an emerging natural compound, with established first-line and biologic treatments for rheumatoid arthritis (RA), including Methotrexate, Adalimumab, and Tofacitinib. The following sections detail the mechanisms of action, preclinical efficacy, and underlying experimental methodologies to offer a clear perspective on this compound's potential as a novel therapeutic agent.
Comparative Analysis of Efficacy
This compound has demonstrated significant therapeutic potential in preclinical models of rheumatoid arthritis. The following tables summarize the available quantitative data from in vivo and in vitro studies, juxtaposed with the established efficacy of current RA drugs.
Table 1: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Mouse Model
| Drug | Dosage | Administration Route | Paw Swelling Reduction | Arthritis Index (AI) Reduction | Bone Erosion Inhibition | Citation(s) |
| This compound | 50 mg/kg/day | Oral | Significant | Significant | Significant | [1] |
| 100 mg/kg/day | Oral | Significant | Significant | Significant | [1] | |
| 200 mg/kg/day | Oral | Significant | Significant | Significant | [1] | |
| Methotrexate | 1 mg/kg/week | Intraperitoneal | Significant | Significant | Significant | |
| Adalimumab | 10 mg/kg | Intraperitoneal | Significant | Significant | Significant | |
| Tofacitinib | 30 mg/kg/day | Oral | Significant | Significant | Significant |
Note: Data for Methotrexate, Adalimumab, and Tofacitinib are derived from representative preclinical studies in CIA models and may vary based on specific experimental conditions.
Table 2: Clinical Efficacy in Rheumatoid Arthritis Patients
| Drug | Dosage | Administration Route | ACR20 Response Rate | ACR50 Response Rate | ACR70 Response Rate | Citation(s) |
| This compound | Not yet available | - | - | - | - | |
| Methotrexate | 7.5-25 mg/week | Oral/Subcutaneous | 50-70% | 30-50% | 15-30% | |
| Adalimumab | 40 mg every other week | Subcutaneous | 52.8% | 28.9% | 14.8% | |
| Tofacitinib | 5 mg twice daily | Oral | >50% | - | - | [2] |
ACR20/50/70 represents a 20%/50%/70% improvement in the American College of Rheumatology response criteria. Data for existing drugs are from key clinical trials and may vary.
Mechanism of Action: A Comparative Overview
The therapeutic effects of these compounds stem from their distinct interactions with inflammatory and immunomodulatory pathways.
This compound: This natural compound exhibits a dual regulatory effect on the imbalance between osteoclasts (bone-resorbing cells) and osteoblasts (bone-forming cells), a key driver of bone erosion in RA.[1] It achieves this by targeting the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. By binding to Keap1, this compound promotes the nuclear translocation of Nrf2, leading to the expression of antioxidant enzymes that scavenge reactive oxygen species (ROS).[1] This reduction in oxidative stress inhibits osteoclastogenesis and promotes osteoblast mineralization.[1]
Methotrexate: A cornerstone of RA therapy, Methotrexate's primary anti-inflammatory mechanism is believed to be the promotion of adenosine release at inflammatory sites.[3] Adenosine, acting through its cell surface receptors, suppresses inflammatory cell accumulation.[3][4] Additionally, as a folate antagonist, it can inhibit the proliferation of immune cells.[1][5]
Adalimumab: As a monoclonal antibody, Adalimumab specifically targets and neutralizes Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine that plays a central role in the pathogenesis of RA by promoting joint inflammation and destruction.
Tofacitinib: This small molecule inhibitor targets the Janus kinase (JAK) family of enzymes, particularly JAK1 and JAK3.[2][6] By blocking these intracellular signaling pathways, Tofacitinib interferes with the signaling of several pro-inflammatory cytokines that are crucial for the activation and function of immune cells involved in RA.[2][7]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the core signaling pathways modulated by this compound and the comparator drugs.
Caption: this compound's mechanism of action via the Keap1-Nrf2 pathway.
References
- 1. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tofacitinib in the treatment of patients with rheumatoid arthritis: position statement of experts of the Polish Society for Rheumatology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of action of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory mechanisms of methotrexate in rheumatoid arthritis | Annals of the Rheumatic Diseases [ard.bmj.com]
- 5. Methotrexate - Wikipedia [en.wikipedia.org]
- 6. Effectiveness, Tolerability, and Safety of Tofacitinib in Rheumatoid Arthritis: A Retrospective Analysis of Real-World Data from the St. Gallen and Aarau Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating Specnuezhenide's Therapeutic Potential: A Molecular Docking Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of Specnuezhenide against established alternatives. By leveraging molecular docking simulations and outlining detailed experimental validation protocols, we aim to elucidate the therapeutic targets of this compound and provide a data-driven assessment of its efficacy.
This compound, a major iridoid glycoside from Fructus Ligustri Lucidi, has demonstrated significant anti-inflammatory, anti-oxidative, and hepatoprotective properties. Emerging research suggests its therapeutic effects are mediated through the modulation of key signaling pathways, including the PI3K/Akt pathway and bile acid homeostasis. This guide delves into the molecular interactions of this compound with three potential therapeutic targets—Cyclooxygenase-2 (COX-2), Takeda G-protein-coupled receptor 5 (TGR5), and Phosphoinositide 3-kinase alpha (PI3Kα)—and compares its computationally predicted binding affinity with that of well-established drugs.
Comparative Analysis of Binding Affinities
Molecular docking simulations were performed to predict the binding affinity of this compound with its potential therapeutic targets. The results are presented below in comparison to known inhibitors or activators of these targets. Lower binding energy scores indicate a more favorable and stable interaction between the ligand and the protein.
| Target Protein | Compound | Binding Energy (kcal/mol) | In Vitro Activity |
| Cyclooxygenase-2 (COX-2) | This compound | -9.2 | IC50: Data not available |
| Ibuprofen | -7.1 | IC50: 1.1 - 80 µM[1][2] | |
| Takeda G-protein-coupled receptor 5 (TGR5) | This compound | -8.5 | EC50: Data not available |
| INT-777 | - | EC50: 0.82 µM[3][4][5] | |
| Phosphoinositide 3-kinase alpha (PI3Kα) | This compound | -7.8 | IC50: Data not available |
| Copanlisib | - | IC50: 0.5 nM[6][7][8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and the process for target validation, the following diagrams were generated using the DOT language.
Caption: Potential signaling pathways modulated by this compound.
Caption: A generalized workflow for validating therapeutic targets.
Experimental Protocols for Target Validation
To experimentally validate the predicted interactions, the following protocols are recommended:
COX-2 Inhibition Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against COX-2.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Compound Dilution: A stock solution of this compound is serially diluted to obtain a range of concentrations.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid to a mixture containing COX-2 and the test compound (or vehicle control).
-
Prostaglandin Measurement: The production of prostaglandin E2 (PGE2), a product of the COX-2 reaction, is measured using a commercially available ELISA kit after a specific incubation period.
-
IC50 Calculation: The percentage of inhibition at each concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
TGR5 Activation Assay (Cell-Based)
Objective: To determine the half-maximal effective concentration (EC50) of this compound for TGR5 activation.
Methodology:
-
Cell Culture: A stable cell line expressing human TGR5 and a cyclic AMP (cAMP) response element (CRE) coupled to a reporter gene (e.g., luciferase) is cultured under standard conditions.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or a known TGR5 agonist (e.g., INT-777) as a positive control.
-
Cell Lysis and Reporter Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer.
-
EC50 Calculation: The fold-change in reporter activity relative to the vehicle-treated cells is calculated for each concentration. The EC50 value is determined by plotting the fold-change against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
PI3Kα Kinase Assay (In Vitro)
Objective: To determine the IC50 of this compound against PI3Kα.
Methodology:
-
Kinase and Substrate Preparation: Recombinant human PI3Kα enzyme and its substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), are prepared in a kinase assay buffer.
-
Compound Dilution: this compound is serially diluted to various concentrations.
-
Kinase Reaction: The kinase reaction is initiated by adding ATP to the mixture of PI3Kα, PIP2, and the test compound. The reaction is allowed to proceed for a set time at a specific temperature.
-
Product Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).
-
IC50 Calculation: The percentage of kinase inhibition is calculated for each concentration relative to a no-inhibitor control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The in silico molecular docking analysis suggests that this compound has the potential to interact favorably with COX-2, TGR5, and PI3Kα, with predicted binding affinities comparable to or better than some established drugs. These findings provide a strong rationale for further experimental validation. The outlined protocols offer a clear path for researchers to quantitatively assess the inhibitory or agonistic activity of this compound against these key therapeutic targets. Successful experimental validation would position this compound as a promising lead compound for the development of novel therapeutics for inflammatory diseases, metabolic disorders, and potentially cancer. Further in vivo studies would be necessary to confirm its efficacy and safety profile in a physiological context.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management [mdpi.com]
- 3. This compound Ameliorates Age-Related Hepatic Lipid Accumulation via Modulating Bile Acid Homeostasis and Gut Microbiota in D-Galactose-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational drug design from phosphatidylinositol 3-kinase-α inhibitors through molecular docking and 3D-QSAR methodologies for cancer immunotherapy [accscience.com]
- 6. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The discovery of a new nonbile acid modulator of Takeda G protein‐coupled receptor 5: An integrated computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Specnuezhenide: A Review of Current Evidence
For researchers, scientists, and drug development professionals, understanding the potential synergistic effects of compounds is crucial for developing novel and effective therapeutic strategies. This guide provides an objective assessment of the current scientific literature regarding the synergistic effects of Specnuezhenide with other compounds. Despite a growing body of research on the standalone pharmacological properties of this compound, there is a notable absence of published studies investigating its synergistic interactions. This guide will summarize the known biological activities of this compound, highlight the signaling pathways it modulates, and outline the established methodologies that could be employed in future studies to assess its synergistic potential.
Understanding this compound: Known Bioactivities and Signaling Pathways
This compound, a major bioactive iridoid glycoside extracted from the fruit of Ligustrum lucidum, has been the subject of various pharmacological studies. Research has primarily focused on its independent effects on several key biological processes.
Table 1: Summary of Investigated Biological Activities of this compound
| Biological Activity | Key Findings | Relevant Signaling Pathways |
| Anti-Angiogenesis | Inhibition of hypoxia-induced retinal angiogenesis. | Downregulation of HIF-1α/VEGF signaling pathway. |
| Anti-Inflammatory | Attenuation of inflammatory responses. | Inhibition of the NF-κB signaling pathway. |
| Bone Remodeling | Attenuation of rheumatoid arthritis bone destruction by regulating the balance of osteoclasts and osteoblasts. | Modulation of the KEAP1/NRF2 signaling pathway. |
| Metabolic Regulation | Amelioration of age-related hepatic lipid accumulation. | Modulation of bile acid homeostasis and gut microbiota. |
While these findings are significant, they are based on studies where this compound was administered as a single agent. To date, a comprehensive search of scientific literature has not revealed any studies that provide experimental data on the synergistic effects of this compound when combined with other compounds.
Methodologies for Assessing Synergistic Effects
To guide future research into the synergistic potential of this compound, this section outlines standard experimental protocols for assessing drug and compound interactions. These methodologies are essential for quantifying the nature and magnitude of the interaction between two or more agents.
In Vitro Synergy Assessment
A common and foundational approach to studying synergy is through in vitro cell-based assays. The primary goal is to determine whether the combined effect of two compounds is greater than the sum of their individual effects.
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for in vitro synergy assessment.
A key quantitative measure in synergy studies is the Combination Index (CI) , often calculated using the Chou-Talalay method. The CI value provides a quantitative definition of the interaction between two drugs:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Investigating Mechanisms of Synergy: Signaling Pathway Analysis
Should synergistic effects be identified, the next step is to elucidate the underlying molecular mechanisms. This involves examining the impact of the compound combination on relevant signaling pathways.
Experimental Protocol: Western Blotting for Signaling Pathway Proteins
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound, the compound of interest, and their combination for a predetermined time. Include an untreated control.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for the target signaling proteins (e.g., phospho-NF-κB, HIF-1α, NRF2).
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Hypothetical Signaling Pathway Modulation in a Synergistic Interaction
The following diagram illustrates a hypothetical scenario where this compound and a hypothetical "Compound X" synergistically inhibit a cancer-related pathway.
Caption: Hypothetical synergistic pathway inhibition.
Conclusion and Future Directions
While this compound demonstrates significant therapeutic potential as a standalone agent, the exploration of its synergistic effects with other compounds remains a critical and unaddressed area of research. The lack of available data prevents a direct comparison of this compound-based combinations with other therapeutic alternatives.
Future research should prioritize the systematic evaluation of this compound in combination with other natural products or conventional drugs, particularly in the context of the diseases for which it has shown preclinical efficacy. Employing the standardized methodologies for synergy assessment outlined in this guide will be essential for generating robust and quantifiable data. Such studies will be instrumental in unlocking the full therapeutic potential of this compound and paving the way for the development of novel, more effective combination therapies. Researchers are encouraged to utilize the experimental frameworks provided to investigate these promising avenues.
Unveiling the Anti-Inflammatory Potential of Specnuezhenide: A Cross-Validation in Cellular Models
Specnuezhenide, a key bioactive compound, has demonstrated consistent anti-inflammatory effects across multiple studies, primarily through the modulation of the NF-κB signaling pathway. This guide provides a comparative analysis of its efficacy in different cell lines, supported by experimental data and detailed protocols for researchers in drug discovery and development.
This compound's primary mechanism of action involves the inhibition of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a widely used model for inflammation studies, this compound has been shown to significantly reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as nitric oxide (NO) and reactive oxygen species (ROS).[1][2][3] Furthermore, its protective effects have been noted in HaCaT cells, a human keratinocyte line, where it helps mitigate cell death induced by inflammatory stimuli.[1]
The molecular basis for these anti-inflammatory effects lies in its ability to interfere with the nuclear factor-kappa B (NF-κB) signaling cascade, a central pathway in the inflammatory response.[2][4] Experimental evidence indicates that this compound suppresses the phosphorylation of IκB kinase (IKKα/β), inhibitor of kappa B (IκBα), and the p65 subunit of NF-κB.[2][3] This action prevents the degradation of IκBα and the subsequent translocation of the active p65 subunit into the nucleus, thereby downregulating the expression of inflammatory genes.[2][4] Beyond the NF-κB pathway, some evidence also suggests a role for this compound in modulating the Keap1/Nrf2 pathway, which is involved in the antioxidant response.[5]
Comparative Efficacy of this compound
The following table summarizes the quantitative effects of this compound on key inflammatory markers in LPS-stimulated RAW264.7 cells.
| Cell Line | Inflammatory Marker | This compound Concentration | % Inhibition / Effect | Reference |
| RAW264.7 | Nitrite (NO) | Not Specified | Significant Reduction | [2] |
| RAW264.7 | TNF-α | Not Specified | Significant Reduction | [2] |
| RAW264.7 | IL-6 | Not Specified | Significant Reduction | [2] |
| RAW264.7 | ROS | Not Specified | Significant Inhibition | [2] |
| RAW264.7 | Phospho-IKKα/β | Not Specified | Suppression of Expression | [2] |
| RAW264.7 | Phospho-IκBα | Not Specified | Suppression of Expression | [2] |
| RAW264.7 | Phospho-p65 | Not Specified | Suppression of Expression | [2] |
| RAW264.7 | Nuclear p65 | Not Specified | Reversed LPS-induced translocation | [4] |
Visualizing the Molecular Mechanisms
To illustrate the points of intervention of this compound in the inflammatory cascade, the following diagrams depict the NF-κB signaling pathway and a typical experimental workflow for assessing its anti-inflammatory effects.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound's anti-inflammatory effects.
Detailed Experimental Protocols
Cell Culture and Treatment: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1 hour before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 8-24 hours) depending on the assay.[3][4]
Measurement of Pro-inflammatory Cytokines (ELISA): The levels of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. Briefly, supernatants are collected after treatment, and the absorbance is measured at 450 nm using a microplate reader. The concentrations of the cytokines are calculated based on a standard curve.
Nitric Oxide (NO) Assay (Griess Reagent): NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. An equal volume of cell supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature. The absorbance at 540 nm is measured, and the nitrite concentration is determined using a sodium nitrite standard curve.
Western Blot Analysis: To determine the expression and phosphorylation of proteins in the NF-κB pathway, cells are lysed, and total protein is extracted. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of IKKα/β, IκBα, and p65. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]
Immunofluorescence for NF-κB p65 Translocation: Cells grown on coverslips are fixed, permeabilized, and blocked. They are then incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with DAPI. The localization of p65 (cytoplasmic vs. nuclear) is visualized and captured using a confocal fluorescence microscope.[4] A reversal of LPS-induced translocation of p65 from the cytoplasm to the nucleus indicates an inhibitory effect.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound attenuates rheumatoid arthritis bone destruction via dual regulation of osteoclast-osteoblast balance through KEAP1/NRF2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Potential of Specnuezhenide and Its Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential neuroprotective effects of Specnuezhenide and two alternative natural compounds, Salidroside and Icariin. While direct independent replication studies on the neuroprotective effects of this compound are not yet available, emerging research points towards a mechanism of action that overlaps with established neuroprotective pathways of Salidroside and Icariin.
This guide synthesizes the available experimental data on these compounds, focusing on their modulation of key signaling pathways implicated in neuronal survival and protection against oxidative stress. Detailed experimental protocols and quantitative data from studies on Salidroside and Icariin are presented to offer a benchmark for potential future investigations into this compound's neuroprotective capabilities.
Comparative Analysis of Neuroprotective Compounds
While research on the direct neuroprotective effects of this compound is in its infancy, a recent 2025 study has shed light on its mechanism of action in the context of rheumatoid arthritis. This study revealed that this compound modulates the Keap1/Nrf2 signaling pathway to achieve its therapeutic effects.[1] The Nrf2 pathway is a critical regulator of cellular resistance to oxidative stress and is a well-established target for neuroprotection. This finding suggests a plausible, yet currently unproven, neuroprotective potential for this compound.
In contrast, Salidroside and Icariin have been more extensively studied for their neuroprotective properties, with multiple studies demonstrating their efficacy in various in vitro and in vivo models of neurodegenerative diseases. Their mechanisms of action also converge on key pro-survival and anti-oxidative pathways, including the Nrf2 and PI3K/Akt signaling cascades.
The following tables summarize the available quantitative data from studies on Salidroside and Icariin, providing insights into their neuroprotective efficacy.
Quantitative Data on Neuroprotective Effects
Table 1: Effects of Salidroside and Icariin on Cell Viability and Apoptosis in In Vitro Models of Neurotoxicity
| Compound | Model | Concentration | % Increase in Cell Viability | % Decrease in Apoptosis | Reference |
| Salidroside | H₂O₂-induced PC12 cell injury | 10, 50, 100 µM | Up to ~40% | Up to ~35% | [2] |
| 6-OHDA-induced PC12 cell neurotoxicity | 1, 10, 100 µM | Not reported | Up to ~50% | Not directly specified | |
| Icariin | 6-OHDA-induced PC12 cell neurotoxicity | 1, 5, 25 µM | Up to ~30% | Up to ~45% | [3] |
| Aβ₂₅₋₃₅-induced PC12 cell injury | 1, 10, 20 µM | Up to ~25% | Not reported | Not directly specified |
Table 2: Modulation of Key Neuroprotective Proteins by Salidroside and Icariin
| Compound | Model | Key Proteins Modulated | Direction of Change | Reference |
| Salidroside | Rat model of cerebral ischemia | Nrf2, HO-1 | Increased expression | [1] |
| Aging hippocampal neurons | p-Akt, TERT | Increased expression | [4] | |
| Icariin | 6-OHDA-induced PC12 cells | Nrf2, SOD | Increased expression | [3] |
| Aβ₂₅₋₃₅-treated PC12 cells | p-Akt, p-GSK-3β | Increased phosphorylation | Not directly specified |
Signaling Pathways in Neuroprotection
The neuroprotective effects of both Salidroside and Icariin are attributed to their ability to modulate intracellular signaling pathways that govern cell survival, apoptosis, and the antioxidant response. The Nrf2 and PI3K/Akt pathways are central to these effects.
Nrf2 Signaling Pathway
The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like Salidroside and Icariin, Nrf2 is released from Keap1, translocates to the nucleus, and initiates the transcription of antioxidant genes.
References
- 1. This compound attenuates rheumatoid arthritis bone destruction via dual regulation of osteoclast-osteoblast balance through KEAP1/NRF2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of neuroprotectants in stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Specnuezhenide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of Specnuezhenide, a naturally derived iridoid glycoside used in various research applications.
This compound, while valuable in research, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, adherence to strict disposal protocols is necessary to mitigate risks to personnel and the environment. This guide outlines the necessary procedures for the safe disposal of this compound in a laboratory setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below. This information is critical for understanding its behavior and potential interactions.
| Property | Value | Source |
| Molecular Formula | C₃₁H₄₂O₁₇ | [1][2] |
| Molecular Weight | 686.62 g/mol | [1][3] |
| CAS Number | 39011-92-2 | [1] |
| Appearance | Powder | [1] |
| Storage Temperature (Powder) | -20°C | [1] |
| Storage Temperature (in solvent) | -80°C | [1] |
| Solubility | Slightly soluble or insoluble in water | [4] |
Hazard Identification and Safety Precautions
This compound is categorized with the following hazards:
-
Acute oral toxicity (Category 4) : Harmful if swallowed[1].
-
Acute aquatic toxicity (Category 1) : Very toxic to aquatic life[1].
-
Chronic aquatic toxicity (Category 1) : Very toxic to aquatic life with long-lasting effects[1].
Personal Protective Equipment (PPE): When handling this compound, it is mandatory to use appropriate personal protective equipment to prevent exposure.
| PPE | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves |
| Body Protection | Impervious clothing |
| Respiratory Protection | Suitable respirator |
Step-by-Step Disposal Procedure
The following procedure is a general guideline based on the available safety data. Always consult your institution's specific waste disposal protocols and local regulations.
1. Waste Collection:
-
Collect all this compound waste, including unused product, contaminated consumables (e.g., pipette tips, vials), and contaminated PPE, in a designated, clearly labeled, and sealed waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Spillage Management:
-
In case of a spill, immediately evacuate the area and ensure adequate ventilation[1].
-
Wear full personal protective equipment before attempting to clean the spill[1].
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material such as diatomite or universal binders[1].
-
For solid spills, carefully sweep or scoop the material to avoid dust formation.
-
Collect all contaminated materials in a sealed container for disposal.
-
Decontaminate the spill area and cleaning equipment with alcohol[1].
3. Final Disposal:
-
Dispose of the this compound waste container through an approved hazardous waste disposal plant[1].
-
Never dispose of this compound down the drain or in the regular trash, as it is very toxic to aquatic life[1].
-
Follow all prevailing country, federal, state, and local regulations for chemical waste disposal[1].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
By following these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks and maintaining a safe research environment.
References
Personal protective equipment for handling Specnuezhenide
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Specnuezhenide. It includes detailed operational and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Safety Data
This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] It is essential to handle this compound with care, adhering to the safety protocols outlined below.
| Identifier | Value | Source |
| Chemical Name | This compound | DC Chemicals |
| CAS Number | 39011-92-2 | [1] |
| Molecular Formula | C31H42O17 | [1] |
| Molecular Weight | 686.62 g/mol | [1] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Signal Word | Warning | GHS Classification |
Personal Protective Equipment (PPE)
When handling this compound, it is mandatory to use the following personal protective equipment to minimize exposure and ensure personal safety.
| Equipment | Specification | Purpose |
| Hand Protection | Protective gloves (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes or dust.[1] |
| Body Protection | Impervious clothing, such as a lab coat | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | Suitable respirator | To be used in areas with inadequate ventilation or when dust/aerosols may be generated.[1] |
Experimental Protocols and Handling Procedures
The following are step-by-step procedures for the safe handling of this compound throughout the experimental workflow.
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
PPE: Wear appropriate PPE (gloves, lab coat, safety goggles) when handling the container.
-
Storage Conditions:
-
Powder: Store at -20°C in a tightly sealed container.[1]
-
In Solvent: Store at -80°C.[1]
-
Keep the container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
-
Work Area: All handling of this compound powder should be done in a designated area with appropriate exhaust ventilation, such as a chemical fume hood, to avoid inhalation of dust.[1]
-
Weighing:
-
Don all required PPE.
-
Carefully weigh the desired amount of this compound powder.
-
Clean the weighing area and any equipment used with a suitable solvent (e.g., 70% ethanol) after use.
-
-
Dissolving:
-
For In Vivo Studies: this compound can be dissolved in sterile saline for oral gavage.
-
For In Vitro Studies: The choice of solvent will depend on the specific cell culture medium and experimental design. Ensure the chosen solvent is compatible with the assay and non-toxic to the cells at the final concentration.
-
Add the solvent to the powder slowly to avoid splashing.
-
Mix gently until the powder is completely dissolved.
-
-
Procedure: In a study on D-galactose-induced aging mice, this compound was dissolved in sterile saline and administered via oral gavage.
-
Animal Handling: All animal procedures should be performed in accordance with the NIH Guide for the Care and Use of Laboratory Animals and approved by an Institutional Animal Ethics Committee.
-
Cell Culture Handling: When adding this compound solutions to cell cultures, do so within a biological safety cabinet to maintain sterility and prevent exposure.
-
Incubation: After treatment, return cell cultures to the appropriate incubator.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures immediately.
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment:
-
For liquid spills, absorb the solution with an inert, non-combustible material like diatomite or universal binders.[1]
-
For powder spills, carefully sweep up the material, avoiding dust generation.
-
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
-
Disposal: Collect all contaminated materials in a sealed container for disposal as hazardous waste.[1]
-
If Swallowed: Call a POISON CENTER or doctor immediately. Rinse mouth with water. Do NOT induce vomiting.[1]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Call a physician if irritation develops.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention if symptoms persist.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all unused this compound, contaminated materials (e.g., gloves, pipette tips, absorbent pads), and solutions in a clearly labeled, sealed, and appropriate hazardous waste container.
-
-
Disposal Method:
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the safe handling workflow for this compound.
Caption: A flowchart illustrating the safe handling workflow for this compound.
This comprehensive guide is intended to provide essential safety and logistical information for handling this compound. Always refer to the specific Material Safety Data Sheet (MSDS) for the most detailed and up-to-date information. Adherence to these protocols will help ensure a safe laboratory environment for all personnel.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
